molecular formula C21H27N.C4H4O4 B1139069 4-Ppbp maleate CAS No. 201216-39-9

4-Ppbp maleate

货号: B1139069
CAS 编号: 201216-39-9
分子量: 409.52
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

σ ligand and selective non-competitive antagonist at recombinant NR1a/2B NMDA receptors expressed in Xenopus oocytes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

(Z)-but-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N.C4H4O4/c1-3-9-19(10-4-1)11-7-8-16-22-17-14-21(15-18-22)20-12-5-2-6-13-20;5-3(6)1-2-4(7)8/h1-6,9-10,12-13,21H,7-8,11,14-18H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASPNIMFGJVLES-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207572-62-1
Record name PPBP maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Neuroprotective Effects of 4-Ppbp Maleate In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the in vitro neuroprotective effects of 4-phenyl-1-(4-phenylbutyl)piperidine (B144020) maleate (B1232345) (4-Ppbp maleate), a potent sigma-1 (σ1) receptor agonist. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Findings and Mechanism of Action

In vitro studies have demonstrated that this compound exerts neuroprotective effects, primarily through the activation of the σ1 receptor. A key mechanism involves the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), a pathway crucial for neuronal survival and plasticity.[1] Pre-treatment with 4-Ppbp has been shown to confer neuroprotection in primary neurons subjected to glucose deprivation.[1]

While much of the mechanistic understanding of 4-Ppbp comes from in vivo studies on cerebral ischemia, these findings provide valuable context for its in vitro effects. In animal models, 4-Ppbp has been shown to attenuate the activity of neuronal nitric oxide synthase (nNOS) and reduce the production of nitric oxide (NO), a key mediator of excitotoxic neuronal death.[2][3][4] This action is believed to be upstream of NO generation, as the neuroprotective effects are absent in nNOS knockout mice.[2] Furthermore, 4-Ppbp has been observed to decrease the coupling of nNOS to postsynaptic density-95 (PSD-95), a critical interaction in the NMDA receptor-mediated excitotoxic cascade.[3]

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies on the neuroprotective effects of this compound.

Parameter MeasuredCell TypeConditionTreatmentResultReference
ERK1/2 PhosphorylationPrimary mixed cortical and hippocampal neurons-10 µM 4-PpbpTime-dependent increase, peaking at 15-30 min[1]
NeuroprotectionPrimary mixed cortical and hippocampal neuronsGlucose deprivationPre-treatment with 10 µM 4-PpbpSignificant increase in cell viability[1]
Inhibition of ERK1/2 PhosphorylationPrimary mixed cortical and hippocampal neurons-BD1047 (σ1 antagonist) + 4-PpbpConcentration-dependent inhibition[1]
Inhibition of ERK1/2 PhosphorylationPrimary mixed cortical and hippocampal neurons-PD98059 (MEK inhibitor) + 4-PpbpConcentration-dependent inhibition[1]
Inhibition of NeuroprotectionPrimary mixed cortical and hippocampal neuronsGlucose deprivationBD1047 + 4-PpbpInhibition of 4-Ppbp-induced neuroprotection[1]
Inhibition of NeuroprotectionPrimary mixed cortical and hippocampal neuronsGlucose deprivationPD98059 + 4-PpbpInhibition of 4-Ppbp-induced neuroprotection[1]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cell Culture and Treatment

Primary mixed cortical and hippocampal neurons were cultured from embryonic day 18 Wistar rats. Neurons were plated on poly-L-lysine-coated plates and maintained in Neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin. Experiments were conducted on mature neurons (12-14 days in vitro). For neuroprotection assays, neurons were subjected to glucose deprivation by replacing the culture medium with glucose-free medium.[1]

Western Blotting for ERK1/2 Phosphorylation
  • Treatment: Neurons were treated with this compound at various concentrations and for different time points. In inhibition experiments, cells were pre-incubated with the σ1 receptor antagonist BD1047 or the MEK inhibitor PD98059 prior to 4-Ppbp treatment.[1]

  • Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Immunofluorescence for ERK1/2 Phosphorylation
  • Treatment and Fixation: Neurons grown on coverslips were treated as described for Western blotting and then fixed with 4% paraformaldehyde.

  • Permeabilization and Blocking: Cells were permeabilized with Triton X-100 and blocked with bovine serum albumin.

  • Immunostaining: Coverslips were incubated with a primary antibody against p-ERK1/2, followed by a fluorescently labeled secondary antibody.

  • Imaging: Fluorescence was visualized using a confocal microscope.[1]

Neuroprotection Assay (Glucose Deprivation)
  • Pre-treatment: Neuronal cultures were pre-treated with this compound, with or without inhibitors (BD1047 or PD98059), for a specified duration.[1]

  • Induction of Glucose Deprivation: The culture medium was replaced with a glucose-free medium, and the cells were incubated for a defined period to induce neuronal injury.

  • Assessment of Cell Viability: Cell viability was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, which correlates with the number of viable cells.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in the literature.

G cluster_0 This compound Neuroprotective Signaling Pathway Ppbp This compound Sigma1 Sigma-1 Receptor Ppbp->Sigma1 Activates MEK MEK Sigma1->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates Neuroprotection Neuroprotection (Increased Cell Survival) ERK->Neuroprotection BD1047 BD1047 (Antagonist) BD1047->Sigma1 Inhibits PD98059 PD98059 (Inhibitor) PD98059->MEK Inhibits

Caption: Signaling pathway of this compound-induced neuroprotection in vitro.

G cluster_1 Experimental Workflow for In Vitro Neuroprotection Assay Start Primary Neuronal Culture Pretreat Pre-treatment with This compound +/- Inhibitors Start->Pretreat Induce Induce Glucose Deprivation Pretreat->Induce Incubate Incubation Induce->Incubate Assess Assess Cell Viability (MTT Assay) Incubate->Assess End Data Analysis Assess->End

Caption: Workflow for assessing the neuroprotective effects of this compound.

G cluster_2 Proposed Mechanism of 4-Ppbp in Attenuating Excitotoxicity (Inferred from In Vivo Data) Ppbp This compound Sigma1 Sigma-1 Receptor Ppbp->Sigma1 Activates nNOS_PSD95 nNOS-PSD95 Complex Sigma1->nNOS_PSD95 Decreases Coupling nNOS nNOS Activity nNOS_PSD95->nNOS Promotes NO Nitric Oxide (NO) Production nNOS->NO Leads to Excitotoxicity Excitotoxicity NO->Excitotoxicity Contributes to

Caption: Inferred mechanism of 4-Ppbp in reducing excitotoxicity.

References

An In-depth Technical Guide to the Downstream Signaling Pathways of 4-Ppbp Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenyl-1-(4-phenylbutyl)piperidine (4-PPBP) maleate (B1232345) is a potent sigma-1 (σ1) receptor agonist and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Its neuroprotective properties are attributed to its modulation of several key downstream signaling pathways. This technical guide provides a comprehensive overview of the core signaling cascades affected by 4-PPBP maleate, with a focus on the neuronal nitric oxide synthase (nNOS)/postsynaptic density-95 (PSD-95) interaction, the cAMP response element-binding protein (CREB)/B-cell lymphoma 2 (Bcl-2) survival pathway, and the extracellular signal-regulated kinase (ERK) 1/2 signaling cascade. Detailed experimental protocols for investigating these pathways and quantitative data from preclinical studies are presented to facilitate further research and drug development efforts in the field of neuroprotection.

Introduction

This compound has emerged as a promising neuroprotective agent with potential therapeutic applications in ischemic stroke and other neurodegenerative disorders. Its mechanism of action is multifaceted, primarily involving the activation of the σ1 receptor, a molecular chaperone at the endoplasmic reticulum, and the inhibition of excitotoxicity through the blockade of NMDA receptors. This guide delves into the intricate downstream signaling events triggered by this compound, providing a foundational understanding for researchers exploring its therapeutic potential.

Core Downstream Signaling Pathways

Modulation of the nNOS/PSD-95 Interaction

A critical aspect of 4-PPBP's neuroprotective effect is its ability to reduce the production of nitric oxide (NO), a key mediator of neuronal damage in excitotoxicity. 4-PPBP achieves this by disrupting the interaction between neuronal nitric oxide synthase (nNOS) and the scaffolding protein PSD-95. Under pathological conditions such as ischemia, the nNOS-PSD-95 complex is stabilized, leading to excessive NO production. 4-PPBP treatment has been shown to

Potential Therapeutic Applications of 4-Ppbp Maleate in Neurodegeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenyl-1-(4-phenylbutyl)piperidine maleate (B1232345) (4-Ppbp maleate) is a potent and selective sigma-1 receptor (σ1R) agonist that has demonstrated significant neuroprotective effects, primarily in preclinical models of cerebral ischemia. Its mechanism of action, centered on the modulation of neuronal nitric oxide synthase (nNOS) activity and its interaction with the postsynaptic density protein 95 (PSD-95), presents a compelling rationale for its investigation in a broader range of neurodegenerative disorders. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, with a focus on its core mechanism, supporting quantitative data from key studies, and detailed experimental protocols.

Introduction: The Promise of Sigma-1 Receptor Agonism in Neurodegeneration

Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS), represent a significant and growing unmet medical need. While the underlying pathologies of these conditions are distinct, they share common mechanistic threads, including excitotoxicity, oxidative stress, mitochondrial dysfunction, and protein misfolding. The sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target due to its role in modulating these fundamental cellular processes.

Sigma-1 receptor agonists have been shown to be broadly neuroprotective.[1][2] this compound, as a selective σ1R agonist, has been a key pharmacological tool in elucidating the neuroprotective functions of this receptor.

Core Mechanism of Action: Modulation of the nNOS-PSD95 Complex

The primary neuroprotective mechanism of this compound identified to date involves the modulation of neuronal nitric oxide synthase (nNOS). In pathological conditions such as cerebral ischemia, excessive activation of N-methyl-D-aspartate (NMDA) receptors leads to a surge in intracellular calcium, which in turn activates nNOS to produce nitric oxide (NO). While NO is an important signaling molecule at physiological concentrations, its overproduction contributes to excitotoxicity and neuronal death.

This compound intervenes in this pathway in a multifaceted manner:

  • Attenuation of nNOS Activity: 4-Ppbp has been shown to attenuate nNOS activity, thereby reducing the production of neurotoxic levels of NO.[3]

  • Disruption of nNOS-PSD95 Coupling: A key aspect of nNOS activation is its interaction with the scaffolding protein PSD-95, which anchors nNOS to the NMDA receptor complex. 4-Ppbp has been demonstrated to decrease the coupling of nNOS to PSD-95, effectively uncoupling the NMDA receptor-mediated calcium influx from nNOS activation.[3] This targeted disruption is a more nuanced approach than broad inhibition of NMDA receptors or nNOS, which can interfere with their essential physiological functions.

This mechanism, initially characterized in ischemic models, holds significant relevance for chronic neurodegenerative diseases where nNOS-mediated neurotoxicity is also implicated. Elevated levels of nNOS and NO have been observed in the brains of patients with Alzheimer's and Parkinson's diseases.[1][2][4][5][6][7] Furthermore, tau pathology, a hallmark of Alzheimer's disease, has been shown to induce the uncoupling of nNOS from PSD95, leading to neurovascular dysfunction.[8][9][10]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Neuroprotection

G Signaling Pathway of this compound in Neuroprotection cluster_receptor Receptor Activation cluster_downstream Downstream Effects 4-Ppbp 4-Ppbp Sigma-1_Receptor Sigma-1 Receptor 4-Ppbp->Sigma-1_Receptor Binds and Activates nNOS_PSD95_Coupling nNOS-PSD95 Coupling Sigma-1_Receptor->nNOS_PSD95_Coupling Modulates nNOS_Activity nNOS Activity Sigma-1_Receptor->nNOS_Activity Attenuates Neuroprotection Neuroprotection Sigma-1_Receptor->Neuroprotection Promotes nNOS_PSD95_Coupling->nNOS_Activity Promotes Neurotoxicity Excitotoxicity & Neurodegeneration NO_Production Nitric Oxide (NO) Production nNOS_Activity->NO_Production Catalyzes NO_Production->Neurotoxicity Leads to (in excess) G Experimental Workflow for Evaluating Neuroprotection Model In Vitro / In Vivo Model (e.g., Ischemia, Neurotoxin) Treatment Treatment with This compound Model->Treatment Outcome_Assessment Outcome Assessment Treatment->Outcome_Assessment Histology Histological Analysis (Infarct Volume, Neuronal Loss) Outcome_Assessment->Histology Behavior Behavioral Testing (Neurological Score) Outcome_Assessment->Behavior Biochemistry Biochemical Assays (nNOS activity, Protein Interactions) Outcome_Assessment->Biochemistry

References

The Binding Affinity of 4-Ppbp Maleate to Sigma Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of 4-phenyl-1-(4-phenylbutyl) piperidine (B6355638) (4-Ppbp) maleate (B1232345) to sigma receptors. It includes quantitative binding data, detailed experimental protocols for assessing binding affinity, and a visualization of the associated signaling pathways. This document is intended to serve as a core resource for researchers and professionals in the field of drug development and neuropharmacology.

Quantitative Binding Affinity of 4-Ppbp

4-Ppbp is recognized as a potent sigma-1 (σ₁) receptor agonist.[1][2] Its binding affinity has been quantified through radioligand competition binding assays. The inhibitor constant (Kᵢ) is a measure of the concentration of a competing ligand (in this case, 4-Ppbp) that will bind to 50% of the receptors in the presence of a radioligand. A lower Kᵢ value indicates a higher binding affinity.

The following table summarizes the Kᵢ values for 4-Ppbp at the sigma-1 receptor from a study by Mishra et al. (2018).[3] This study utilized [³H]-(+)-pentazocine and [³H]-haloperidol as radioligands in membranes from guinea pig cortex and HEK 293T cells.[3]

Table 1: Sigma-1 Receptor Binding Affinity of 4-Ppbp

RadioligandTissue/Cell LineKᵢ (nM)
[³H]-(+)-pentazocineGuinea Pig Cortex15.3
[³H]-(+)-pentazocineHEK 293T Cells20.7
[³H]-haloperidolHEK 293T Cells45.1

Note: Specific binding affinity data for 4-Ppbp maleate to the sigma-2 (σ₂) receptor was not available in the reviewed literature.

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinities for sigma receptors is typically achieved through competitive inhibition radioligand binding assays. These assays measure the ability of an unlabeled test compound, such as 4-Ppbp, to displace a radiolabeled ligand from the receptor.

General Protocol for Sigma-1 Receptor Competitive Binding Assay

This protocol outlines the general steps for determining the Kᵢ of a test compound at the sigma-1 receptor using a selective radioligand like [³H]-(+)-pentazocine.

a) Membrane Preparation:

  • Tissues rich in sigma-1 receptors (e.g., guinea pig liver or brain) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.

b) Assay Procedure:

  • In a series of tubes, a constant concentration of the membrane preparation and the radioligand (e.g., [³H]-(+)-pentazocine at a concentration near its K₋) are added.

  • Increasing concentrations of the unlabeled test compound (this compound) are added to the tubes.

  • A set of tubes for determining "total binding" receives only the radioligand and membranes, while another set for determining "non-specific binding" receives the radioligand, membranes, and a high concentration of an unlabeled sigma-1 ligand (e.g., haloperidol (B65202) or unlabeled (+)-pentazocine).

  • The reaction mixtures are incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity trapped on the filters is measured using a liquid scintillation counter.

c) Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are plotted as the percentage of specific binding versus the log concentration of the competing ligand (this compound).

  • The IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K₋)) where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

General Protocol for Sigma-2 Receptor Competitive Binding Assay

This protocol is similar to the sigma-1 assay but uses a different radioligand and a masking agent to block binding to sigma-1 receptors.

a) Membrane Preparation: Membrane preparation is carried out as described for the sigma-1 receptor assay, often using tissues with a high density of sigma-2 receptors, such as rat liver.

b) Assay Procedure:

  • The assay is set up similarly to the sigma-1 assay, but a non-selective sigma receptor radioligand such as [³H]-DTG (1,3-di-o-tolyl-guanidine) is used.

  • To ensure that the binding is specific to the sigma-2 receptor, a high concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) is added to all tubes to "mask" or block the sigma-1 receptors.

  • Increasing concentrations of the test compound (this compound) are added.

  • Total and non-specific binding are determined as in the sigma-1 assay, with a high concentration of an unlabeled sigma-2 ligand (e.g., DTG or haloperidol) used for non-specific binding.

  • Incubation, filtration, and scintillation counting are performed as described previously.

c) Data Analysis: Data analysis is performed in the same manner as for the sigma-1 receptor assay to determine the IC₅₀ and subsequently the Kᵢ value for the sigma-2 receptor.

Signaling Pathways and Visualizations

4-Ppbp, as a sigma-1 receptor agonist, has been shown to modulate intracellular signaling cascades, which are believed to contribute to its neuroprotective effects.[1]

ERK1/2 Signaling Pathway

One of the key signaling pathways activated by 4-Ppbp is the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. Activation of the sigma-1 receptor by 4-Ppbp leads to the phosphorylation and activation of ERK1/2.[1] This pathway is crucial for cell survival and neuroprotection.

Sigma1_ERK12_Pathway Ppbp This compound S1R Sigma-1 Receptor Ppbp->S1R binds to & activates MEK MEK S1R->MEK activates ERK ERK1/2 MEK->ERK phosphorylates pERK p-ERK1/2 Neuroprotection Neuroprotection pERK->Neuroprotection promotes

Caption: 4-Ppbp activates the neuroprotective ERK1/2 signaling pathway.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay used to determine the binding affinity of a compound like 4-Ppbp.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., Guinea Pig Brain) Incubation Incubate Membranes, Radioligand, & varying [4-Ppbp] Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand & Test Compound (e.g., [3H]-(+)-pentazocine & 4-Ppbp) Ligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calc_Binding Calculate Specific Binding Counting->Calc_Binding Det_IC50 Determine IC50 Calc_Binding->Det_IC50 Calc_Ki Calculate Ki (Cheng-Prusoff Equation) Det_IC50->Calc_Ki

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of 4-Ppbp Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenyl-1-(piperidin-4-yl)butan-1-one maleate (B1232345) (4-Ppbp maleate) is a synthetic compound that has garnered significant interest for its neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of its pharmacokinetics and pharmacodynamics. The pharmacodynamic profile of this compound is characterized by its dual action as a potent sigma-1 (σ1) receptor agonist and a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically the NR1a/2B subtype. These interactions trigger downstream signaling cascades, notably the phosphorylation of extracellular signal-regulated kinase (ERK) and the modulation of the neuronal nitric oxide synthase (nNOS) and postsynaptic density protein-95 (PSD-95) interaction, which are central to its neuroprotective effects. While detailed pharmacokinetic data, particularly concerning its absorption, metabolism, and excretion, remain limited in publicly accessible literature, studies involving radiolabeled 4-Ppbp have demonstrated its ability to penetrate the central nervous system. This guide synthesizes the available quantitative data, outlines key experimental methodologies, and provides visual representations of its molecular pathways to serve as a foundational resource for ongoing and future research in the development of this compound and related compounds.

Pharmacodynamics

The physiological and biochemical effects of this compound are primarily attributed to its interaction with two key protein targets in the central nervous system: the sigma-1 (σ1) receptor and the NMDA receptor.

Mechanism of Action

This compound exhibits a dual mechanism of action:

  • Sigma-1 (σ1) Receptor Agonism : It acts as a potent agonist at the σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Activation of the σ1 receptor by 4-Ppbp is linked to the modulation of various downstream signaling pathways that promote neuronal survival and resilience.

  • NMDA Receptor Antagonism : this compound functions as a selective, non-competitive antagonist at recombinant NR1a/2B NMDA receptors.[1] This action helps to mitigate the excitotoxicity induced by excessive glutamate, a key factor in neuronal damage following ischemic events.

Key Signaling Pathways

The neuroprotective effects of this compound are mediated through the modulation of specific intracellular signaling cascades.

Activation of the σ1 receptor by 4-Ppbp leads to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). The ERK/MAPK signaling pathway is crucial for cell proliferation, differentiation, and survival.

ERK_Pathway 4-Ppbp 4-Ppbp Sigma-1 Receptor Sigma-1 Receptor 4-Ppbp->Sigma-1 Receptor MEK MEK Sigma-1 Receptor->MEK Activates ERK1/2 ERK1/2 MEK->ERK1/2 Phosphorylates p-ERK1/2 p-ERK1/2 ERK1/2->p-ERK1/2 Phosphorylation Neuroprotection Neuroprotection p-ERK1/2->Neuroprotection

4-Ppbp induced ERK1/2 phosphorylation pathway.

In conditions of ischemic stress, excessive activation of NMDA receptors leads to an influx of calcium, which in turn activates neuronal nitric oxide synthase (nNOS). nNOS is coupled to the NMDA receptor via the postsynaptic density protein-95 (PSD-95). This coupling enhances the production of nitric oxide (NO), a key mediator of neuronal damage. 4-Ppbp has been shown to disrupt the interaction between nNOS and PSD-95, thereby reducing NO production and its neurotoxic effects.

Modulation of the nNOS-PSD95 interaction by 4-Ppbp.
Quantitative Pharmacodynamic Data

The following table summarizes the key quantitative pharmacodynamic parameters for this compound from various in vitro and in vivo studies.

ParameterValueSpecies/ModelReference
In Vitro
σ1 Receptor Binding Affinity (Ki)Data not available
NMDA (NR1a/2B) Receptor IC50Data not availableXenopus oocytes[1]
Effective Concentration for Neuroprotection10 µMPrimary cortical neurons (oxygen-glucose deprivation)
In Vivo
Neuroprotective Dose (focal ischemia)0.1 - 1 µmol/kg/hour (intravenous)Cat
Neuroprotective Dose (neonatal hypoxia-ischemia)Dose-dependentPiglet

Pharmacokinetics

Detailed pharmacokinetic studies on this compound are limited. The available information primarily focuses on its distribution to the brain, with a notable absence of comprehensive data on its absorption, metabolism, and excretion (ADME).

Absorption

There is no publicly available data on the oral bioavailability or absorption characteristics of this compound following different routes of administration. Most experimental studies have utilized intravenous administration.

Distribution

Studies using radiolabeled [3H]4-PPBP have demonstrated its ability to cross the blood-brain barrier and distribute within the central nervous system.

  • Brain Uptake : Following intravenous administration in mice, [3H]4-PPBP shows high uptake in the brain.

  • Regional Brain Distribution : The distribution of [3H]4-PPBP in the brain is heterogeneous and correlates with the density of sigma receptors. The observed order of distribution is:

    • Pons/Medulla > Cerebellum ≥ Prefrontal Cortex ≥ Parietal Cortex > Hypothalamus > Olfactory Tubercle ≥ Thalamus > Hippocampus > Striatum

Metabolism

The metabolic fate of this compound has not been elucidated in the available literature. There is no information regarding its metabolic pathways, the enzymes involved (e.g., cytochrome P450 isoenzymes), or the identity of its metabolites. As a phenylpiperidine derivative, it may undergo metabolism via pathways common to this class of compounds, such as N-dealkylation and hydroxylation, but this remains to be experimentally confirmed.

Excretion

Information on the excretion routes (e.g., renal, fecal) and the elimination half-life of this compound and its potential metabolites is not currently available.

Experimental Protocols

This section outlines the general methodologies employed in key experiments cited in the study of this compound.

In Vivo Ischemia Model (Middle Cerebral Artery Occlusion - MCAO)

This protocol describes a common model for inducing focal cerebral ischemia to evaluate the neuroprotective effects of compounds like 4-Ppbp.

MCAO_Workflow Animal Preparation Animal Preparation Anesthesia Anesthesia Animal Preparation->Anesthesia MCAO Surgery MCAO Surgery Anesthesia->MCAO Surgery Ischemia Period Ischemia Period MCAO Surgery->Ischemia Period Induces 4-Ppbp Administration 4-Ppbp Administration Ischemia Period->4-Ppbp Administration Treatment during/after Reperfusion Reperfusion 4-Ppbp Administration->Reperfusion Neurological Assessment Neurological Assessment Reperfusion->Neurological Assessment Histological Analysis Histological Analysis Neurological Assessment->Histological Analysis

Experimental workflow for in vivo ischemia studies.
  • Animal Model : Typically, adult male Wistar rats or cats are used.

  • Anesthesia : Animals are anesthetized, often with halothane (B1672932) or isoflurane.

  • Surgical Procedure : The middle cerebral artery is occluded, commonly using an intraluminal filament.

  • Ischemia Duration : A defined period of ischemia is maintained (e.g., 90 minutes to 2 hours).

  • Drug Administration : this compound or vehicle is administered intravenously at a specified time point, either during ischemia or at the onset of reperfusion.

  • Reperfusion : The occluding filament is withdrawn to allow for blood flow restoration.

  • Outcome Measures : Neurological deficits are assessed at various time points post-reperfusion. Brains are harvested for histological analysis to determine infarct volume, often using triphenyltetrazolium (B181601) chloride (TTC) staining.

Western Blotting for ERK1/2 Phosphorylation

This method is used to quantify the level of phosphorylated ERK1/2 in response to 4-Ppbp treatment in cell culture.

  • Cell Culture : Primary neurons or neuronal cell lines are cultured to an appropriate confluency.

  • Treatment : Cells are treated with varying concentrations of this compound for different durations.

  • Cell Lysis : Cells are washed with ice-cold PBS and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification : The total protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting : The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Normalization : The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize the p-ERK1/2 signal to the total amount of ERK1/2 protein.

Co-immunoprecipitation for nNOS-PSD95 Interaction

This technique is employed to assess the effect of 4-Ppbp on the protein-protein interaction between nNOS and PSD-95 in brain tissue or cell lysates.

  • Tissue/Cell Lysis : Brain tissue from treated and control animals, or treated cultured neurons, are lysed in a buffer that preserves protein-protein interactions.

  • Pre-clearing : The lysate is incubated with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation : The pre-cleared lysate is incubated with an antibody specific to either nNOS or PSD-95 overnight at 4°C.

  • Immune Complex Capture : Protein A/G beads are added to the lysate to capture the antibody-protein complexes.

  • Washing : The beads are washed several times to remove non-specifically bound proteins.

  • Elution : The bound proteins are eluted from the beads.

  • Western Blot Analysis : The eluted proteins are subjected to Western blotting and probed with an antibody against the co-immunoprecipitated protein (e.g., if PSD-95 was immunoprecipitated, the blot is probed for nNOS).

Conclusion

This compound is a promising neuroprotective agent with a well-defined dual mechanism of action targeting the σ1 and NMDA receptors. Its pharmacodynamic effects, particularly the activation of the ERK signaling pathway and the disruption of the nNOS-PSD95 interaction, provide a solid rationale for its therapeutic potential in conditions involving neuronal damage, such as stroke. However, the significant gap in the understanding of its pharmacokinetic profile, especially its absorption, metabolism, and excretion, presents a critical area for future research. A thorough characterization of the ADME properties of this compound will be essential for its further development as a clinical candidate. This guide provides a foundational summary of the current knowledge to aid researchers in this endeavor.

References

Methodological & Application

Application Notes and Protocols for Studying Sigma-1 Receptor Function in Cultured Neurons using 4-Ppbp Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-phenyl-1-(4-phenylbutyl) piperidine (B6355638) (4-Ppbp) maleate (B1232345) is a potent and selective sigma-1 receptor (σ1R) agonist that has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neuronal injury.[1][2][3][4][5] The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, where it modulates calcium signaling, ion channel function, and cellular stress responses.[3] Activation of σ1R by agonists like 4-Ppbp has been shown to trigger pro-survival signaling pathways, making it a valuable tool for investigating the therapeutic potential of targeting this receptor in neurological disorders.

These application notes provide detailed protocols for utilizing 4-Ppbp maleate to study sigma-1 receptor function in cultured neurons, focusing on its neuroprotective effects and modulation of key signaling pathways.

Data Presentation

Table 1: Binding Affinity of 4-Ppbp and Analogs for Sigma-1 Receptor
CompoundSigma-1 Receptor Kᵢ (nM)Notes
Piperidine analog with trifluoromethyl indazole0.7High-affinity ligand, demonstrating the potential potency of the 4-Ppbp scaffold.
Table 2: Effective Concentrations of this compound in Cultured Neurons
ApplicationCell TypeConcentration RangeObserved EffectReference
Neuroprotection against glucose deprivationPrimary cortical and hippocampal neuronsConcentration-dependentIncreased cell viabilityVagner et al.
ERK1/2 PhosphorylationPrimary cortical and hippocampal neuronsConcentration- and time-dependentIncreased phosphorylation of ERK1/2[6]
Neuroprotection against oxygen-glucose deprivation (OGD)Primary cortical neuronsPre-treatmentIncreased cell viability and preservation of Bcl-2Yang et al., 2007

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Signaling in Neuroprotection

Activation of the sigma-1 receptor by this compound initiates a cascade of intracellular events that contribute to neuronal survival. A key pathway involves the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), which is a crucial step in promoting cell survival and plasticity. Additionally, 4-Ppbp has been shown to modulate the activity of neuronal nitric oxide synthase (nNOS) by affecting its interaction with postsynaptic density protein 95 (PSD-95), thereby reducing excitotoxic damage.

sigma1_neuroprotection This compound This compound sigma1 Sigma-1 Receptor This compound->sigma1 activates erk ERK1/2 Phosphorylation sigma1->erk promotes nNOS_PSD95 nNOS-PSD-95 Interaction sigma1->nNOS_PSD95 modulates neuroprotection Neuroprotection (Increased Cell Viability) erk->neuroprotection nNOS_PSD95->neuroprotection contributes to

Sigma-1 receptor mediated neuroprotective signaling.
Experimental Workflow for Assessing Neuroprotection

A typical workflow to evaluate the neuroprotective effects of this compound in cultured neurons involves inducing a cellular stress, such as oxygen-glucose deprivation (OGD), followed by treatment with the compound and subsequent assessment of cell viability.

neuroprotection_workflow culture Culture Primary Neurons ogd Induce Oxygen-Glucose Deprivation (OGD) culture->ogd treatment Treat with this compound (various concentrations) ogd->treatment viability Assess Cell Viability (e.g., MTT or LDH assay) treatment->viability analysis Data Analysis and Comparison to Control viability->analysis

Workflow for neuroprotection assessment.

Experimental Protocols

Protocol 1: Assessment of Neuroprotection using Oxygen-Glucose Deprivation (OGD)

This protocol is designed to assess the neuroprotective effects of this compound against OGD-induced cell death in primary cortical neurons.

Materials:

  • Primary cortical neuron cultures

  • Neurobasal medium

  • B-27 supplement

  • Glucose-free Neurobasal medium

  • This compound stock solution (in DMSO or appropriate solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit

  • Hypoxia chamber (e.g., 95% N₂, 5% CO₂)

Procedure:

  • Cell Culture: Culture primary cortical neurons in Neurobasal medium supplemented with B-27 on poly-D-lysine coated plates until mature (e.g., 7-10 days in vitro).

  • OGD Induction:

    • Wash the neurons twice with pre-warmed, glucose-free Neurobasal medium.

    • Replace the medium with glucose-free Neurobasal medium.

    • Place the culture plates in a hypoxia chamber for a duration known to induce significant cell death (e.g., 90 minutes to 3 hours).

  • Treatment:

    • Immediately following OGD, replace the glucose-free medium with fresh, complete Neurobasal medium containing various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control group.

    • For pre-treatment studies, add this compound to the culture medium for a specified time (e.g., 1 hour) before inducing OGD.

  • Reoxygenation: Return the plates to a normoxic incubator (37°C, 5% CO₂) for 24 hours.

  • Cell Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.

    • LDH Assay: Collect the culture supernatant and measure the LDH activity according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability data to the control group (no OGD) and compare the effects of different concentrations of this compound to the vehicle-treated OGD group.

Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation

This protocol details the procedure for detecting changes in ERK1/2 phosphorylation in cultured neurons following treatment with this compound.

Materials:

  • Primary cortical or hippocampal neuron cultures

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Treat mature neuron cultures with various concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) for different time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total-ERK1/2.

Protocol 3: Co-Immunoprecipitation of nNOS and PSD-95

This protocol is for investigating the effect of this compound on the interaction between neuronal nitric oxide synthase (nNOS) and postsynaptic density protein 95 (PSD-95).

Materials:

  • Cultured neurons (e.g., primary cortical or striatal neurons)

  • This compound stock solution

  • Co-immunoprecipitation (Co-IP) lysis buffer

  • Primary antibodies: anti-nNOS and anti-PSD-95

  • Protein A/G agarose (B213101) beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment and Lysis: Treat neurons with this compound as described in Protocol 2 and lyse the cells using a non-denaturing Co-IP lysis buffer.

  • Pre-clearing: Incubate the cell lysates with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the anti-nNOS antibody overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 2-4 hours.

  • Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with the anti-PSD-95 antibody to detect the co-immunoprecipitated protein.

    • As a control, probe a parallel blot of the input lysates with both anti-nNOS and anti-PSD-95 antibodies to confirm protein expression.

  • Data Analysis: Compare the amount of co-immunoprecipitated PSD-95 in 4-Ppbp-treated samples to the vehicle-treated control.

References

Application of 4-Ppbp Maleate in Models of Transient Focal Ischemia: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of 4-phenyl-1-(4-phenylbutyl) piperidine (B6355638) (4-Ppbp) maleate (B1232345), a potent sigma-1 receptor ligand, in experimental models of transient focal ischemia. This guide synthesizes findings on its neuroprotective effects, outlines detailed experimental procedures, and illustrates the underlying signaling pathways.

Neuroprotective Effects of 4-Ppbp Maleate in Ischemic Stroke Models

4-Ppbp has demonstrated significant neuroprotective effects in various animal models of transient focal ischemia, primarily through its interaction with the sigma-1 receptor. Studies have shown that administration of 4-Ppbp can lead to a reduction in infarct volume and offers insights into the molecular mechanisms of ischemic neuroprotection.

Summary of Quantitative Data

The efficacy of 4-Ppbp in reducing ischemic damage is summarized in the tables below, presenting data from key studies in rat and cat models of middle cerebral artery occlusion (MCAO).

Table 1: Effect of 4-Ppbp on Infarct Volume in a Rat Model of Transient Focal Ischemia

Treatment GroupDoseDuration of TreatmentInfarct Volume (mm³) (Mean ± SEM)Infarct Volume (% of Ipsilateral Hemisphere) (Mean ± SEM)
Saline Control (1 day)N/A1 day124 ± 2229 ± 5
Saline Control (4 days)N/A4 days112 ± 1026 ± 2
4-Ppbp1 µmol/kg/h1 day42 ± 1310 ± 3
4-Ppbp1 µmol/kg/h2 daysNo significant difference from controlNo significant difference from control
4-Ppbp1 µmol/kg/h3 daysNo significant difference from controlNo significant difference from control
4-Ppbp1 µmol/kg/h4 daysNo significant difference from controlNo significant difference from control
Saline ControlN/A24 hours114 ± 1131 ± 3
4-Ppbp10 µmol/kg/h24 hours68 ± 1218 ± 3

*P < 0.05 compared to saline control. Data extracted from studies on Wistar rats subjected to 2 hours of MCAO.

Table 2: Effect of 4-Ppbp on Infarct Volume in a Cat Model of Transient Focal Ischemia

Treatment GroupDoseInfarct Volume (% of Ipsilateral Hemisphere) (Mean ± SEM)Caudate Nucleus Injury (% of Ipsilateral Caudate Nucleus) (Mean ± SEM)
Saline ControlN/A29 ± 549 ± 5
4-Ppbp (PPBP-0.1)0.1 µmol/kg/h17 ± 339 ± 6
4-Ppbp (PPBP-1)1 µmol/kg/h6 ± 125 ± 5

*P < 0.05 compared to saline control. Data from a study on cats subjected to 90 minutes of MCAO followed by 4 hours of reperfusion.

Experimental Protocols

The following are detailed methodologies for key experiments involving the application of this compound in a rat model of transient focal ischemia induced by middle cerebral artery occlusion (MCAO).

Protocol 1: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia.

Materials:

  • Male Wistar rats (or other appropriate strain)

  • Anesthesia (e.g., halothane, isoflurane)

  • Heating pad and rectal probe for temperature monitoring

  • Surgical instruments (scissors, forceps, microvascular clips)

  • 4-0 nylon monofilament suture with a blunted tip

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

  • Physiological monitoring equipment (for blood pressure, blood gases)

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Place the animal on a heating pad and maintain core body temperature at 37°C.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Place a temporary microvascular clip on the ICA.

  • Make a small incision in the ECA stump.

  • Introduce the 4-0 nylon monofilament suture through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 17-20 mm from the CCA bifurcation.

  • (Optional) Confirm successful occlusion by monitoring a drop in cerebral blood flow using a laser Doppler flowmeter.

  • After the desired period of ischemia (e.g., 2 hours), withdraw the suture to allow for reperfusion.

  • Close the incision and allow the animal to recover.

Protocol 2: Administration of this compound

This protocol details the intravenous administration of 4-Ppbp.

Materials:

  • This compound

  • Saline solution (vehicle)

  • Infusion pump

  • Catheters for intravenous administration

Procedure:

  • Prepare a solution of this compound in saline at the desired concentration.

  • At a specific time point relative to the onset of ischemia (e.g., 60 minutes after MCAO), begin a continuous intravenous infusion of the 4-Ppbp solution.

  • The infusion rate and duration should be based on the experimental design (e.g., 1 µmol/kg/h for 24 hours).

  • For control groups, administer an equivalent volume of saline using the same infusion protocol.

Protocol 3: Assessment of Infarct Volume

This protocol describes the use of 2,3,5-triphenyltetrazolium chloride (TTC) staining to quantify the extent of ischemic damage.

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • Brain matrix slicer

  • Formalin solution (10%)

  • Digital scanner or camera for imaging

  • Image analysis software

Procedure:

  • At the end of the reperfusion period (e.g., 24 hours or 7 days), euthanize the animal and carefully remove the brain.

  • Chill the brain briefly for easier slicing.

  • Place the brain in a brain matrix and slice it into coronal sections of a specific thickness (e.g., 2 mm).

  • Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark. Viable tissue will stain red, while infarcted tissue will remain white.

  • Fix the stained slices in 10% formalin.

  • Image the slices and use image analysis software to calculate the infarct area in each slice.

  • The total infarct volume can be calculated by integrating the infarct areas across all slices.

Signaling Pathways and Mechanism of Action

4-Ppbp exerts its neuroprotective effects by modulating the sigma-1 receptor, which in turn influences downstream signaling cascades implicated in ischemic cell death. A key mechanism involves the attenuation of neuronal nitric oxide synthase (nNOS) activity.

During ischemia, excessive activation of NMDA receptors leads to an influx of Ca²⁺, which activates nNOS. The production of nitric oxide (NO) contributes to excitotoxicity and neuronal damage. 4-Ppbp, by acting on the sigma-1 receptor, disrupts the interaction between nNOS and its anchoring protein, postsynaptic density-95 (PSD-95). This uncoupling reduces the activity of nNOS and subsequent NO production, thereby mitigating ischemic injury.

G cluster_0 Ischemic Cascade cluster_1 4-Ppbp Intervention cluster_2 Downstream Effects Ischemia Transient Focal Ischemia Glutamate ↑ Glutamate Release Ischemia->Glutamate NMDA_R NMDA Receptor Activation Glutamate->NMDA_R Ca_influx ↑ Intracellular Ca²⁺ NMDA_R->Ca_influx nNOS_PSD95 nNOS-PSD95 Coupling Ca_influx->nNOS_PSD95 activates PPBP This compound Sigma1R Sigma-1 Receptor PPBP->Sigma1R activates Sigma1R->nNOS_PSD95 inhibits nNOS_activity ↓ nNOS Activity nNOS_PSD95->nNOS_activity NO_production ↓ Nitric Oxide (NO) Production nNOS_activity->NO_production Neuroprotection Neuroprotection (↓ Infarct Volume) NO_production->Neuroprotection leads to

Caption: Signaling pathway of this compound in transient focal ischemia.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of 4-Ppbp in a transient focal ischemia model.

Application Notes and Protocols: Measuring the Effect of 4-Ppbp Maleate on Neuronal Nitric Oxide Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the effect of 4-phenyl-1-(4-phenylbutyl) piperidine (B6355638) (4-Ppbp) maleate (B1232345) on neuronal nitric oxide synthase (nNOS) activity. 4-Ppbp is recognized for its neuroprotective properties, which are linked to the reduction of neuronal nitric oxide production. This document outlines the mechanism of action and provides detailed protocols for quantifying the impact of 4-Ppbp maleate on nNOS activity.

Mechanism of Action

4-Ppbp, a sigma-1 receptor agonist, modulates nNOS activity through an indirect mechanism rather than direct enzymatic inhibition. In cellular and in vivo models, 4-Ppbp has been shown to attenuate the activity of nNOS. This is achieved by reducing the recruitment of nNOS to the cell membrane and disrupting its interaction with the postsynaptic density protein-95 (PSD-95). This uncoupling of the nNOS-PSD-95 complex mitigates excessive nitric oxide (NO) production, particularly under excitotoxic conditions.

The signaling pathway involves the activation of the sigma-1 receptor by 4-Ppbp, which in turn interferes with the protein-protein interactions that are essential for nNOS activation at specific subcellular locations.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates PSD95 PSD-95 NMDA_R->PSD95 Binds CaM Calmodulin NMDA_R->CaM Ca2+ influx activates nNOS nNOS PSD95->nNOS Binds NO Nitric Oxide nNOS->NO Produces CaM->nNOS Activates Sigma1R Sigma-1 Receptor Sigma1R->PSD95 Inhibits interaction Ppbp This compound Ppbp->Sigma1R Activates

Figure 1: Signaling pathway of this compound's effect on nNOS.

Experimental Protocols

To assess the effect of this compound on nNOS activity, researchers can utilize various assays. The choice of assay will depend on the specific research question, available equipment, and sample type (purified enzyme, cell lysates, or tissue homogenates).

Protocol 1: In Vitro nNOS Activity Assay (Colorimetric)

This protocol is adapted from commercially available nitric oxide synthase activity assay kits and is suitable for measuring nNOS activity in purified preparations or cell/tissue extracts. It relies on the Griess reagent to detect nitrite, a stable and oxidized product of NO.

Materials:

  • nNOS enzyme (purified or in cell/tissue lysate)

  • This compound

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin (CaM)

  • (6R)-5,6,7,8-tetrahydrobiopterin (BH4)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Griess Reagents A and B

  • Nitrate (B79036) Reductase (for total NO measurement)

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable buffer, followed by centrifugation to remove debris. Determine the total protein concentration of the lysate.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Assay Buffer

    • This compound at various concentrations (and a vehicle control)

    • nNOS sample (purified enzyme or lysate)

    • Cofactors: NADPH, CaM, BH4

  • Initiate Reaction: Add L-arginine to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Nitrate Reduction (Optional but Recommended): To measure total NO production (nitrite + nitrate), add nitrate reductase and its cofactor to each well and incubate further.

  • Color Development: Add Griess Reagent A followed by Griess Reagent B to each well.

  • Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the nNOS activity in the samples and determine the inhibitory effect of this compound.

Component Volume (µL) Final Concentration
Assay BufferVariable-
This compound10Test concentrations
nNOS sample20-5020-50 µg protein
Cofactor Mix10e.g., 1 mM NADPH, 10 µM BH4, 30 U/mL CaM
L-arginine10e.g., 1 mM
Total Volume 100
Protocol 2: In Situ nNOS Activity Measurement using Microdialysis

This in vivo technique allows for the monitoring of NO production in specific brain regions of living animals, providing a physiologically relevant context for the action of this compound.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Ringer's solution containing labeled L-arginine (e.g., ¹³C₆-L-arginine)

  • This compound

  • HPLC system with mass spectrometry (LC-MS/MS)

Procedure:

  • Animal Surgery: Anesthetize the animal and implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum) using a stereotaxic apparatus.

  • Recovery: Allow the animal to recover from surgery.

  • Microdialysis: Insert a microdialysis probe through the guide cannula and perfuse with Ringer's solution containing labeled L-arginine at a low flow rate.

  • Baseline Collection: Collect dialysate samples at regular intervals to establish a baseline of NO production (measured as labeled L-citrulline).

  • Drug Administration: Administer this compound systemically (e.g., intraperitoneally).

  • Post-Treatment Collection: Continue collecting dialysate samples to measure the effect of this compound on NO production.

  • Sample Analysis: Analyze the dialysate samples for the concentration of labeled L-citrulline using LC-MS/MS.

  • Data Analysis: Compare the levels of labeled L-citrulline before and after the administration of this compound to determine its effect on nNOS activity.

Application Notes and Protocols for Assessing the Neuroprotective Efficacy of 4-Ppbp Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the neuroprotective potential of 4-Ppbp maleate (B1232345), a sigma receptor agonist. The protocols outlined below cover essential in vitro and in vivo assays to characterize its efficacy in protecting neuronal cells from various insults, mimicking pathological conditions observed in neurodegenerative diseases.

Introduction

4-Phenyl-1-(4-phenylbutyl)piperidine (4-Ppbp) is a neuroprotective cyclic amine that functions as a sigma receptor agonist. Its neuroprotective properties are attributed to several mechanisms, including the reduction of neuronal nitric oxide synthase (nNOS) activity and ischemia-induced nitric oxide (NO) production. Furthermore, 4-Ppbp helps prevent intracellular calcium (Ca2+) dysregulation following ischemic events and promotes neuronal survival by activating the cyclic adenosine (B11128) monophosphate (cAMP) response element-binding protein (CREB), which in turn upregulates the anti-apoptotic protein Bcl-2. These mechanisms make 4-Ppbp maleate a promising candidate for therapeutic intervention in neurodegenerative disorders characterized by excitotoxicity, oxidative stress, and apoptosis.

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables summarize hypothetical, yet expected, quantitative data from in vitro neuroprotective assays of this compound. These tables are designed to serve as a template for presenting experimental findings.

Table 1: Effect of this compound on Neuronal Cell Viability under Oxidative Stress

Treatment GroupConcentrationCell Viability (%)
Control (untreated)-100 ± 5.0
Oxidative Stressor (e.g., 100 µM H₂O₂)-55 ± 4.5
Oxidative Stressor + this compound1 µM70 ± 5.2
Oxidative Stressor + this compound5 µM85 ± 4.8
Oxidative Stressor + this compound10 µM95 ± 5.5
Data is presented as mean ± standard deviation. Cell viability can be assessed using the MTT assay.

Table 2: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels

Treatment GroupConcentrationRelative ROS Levels (%)
Control (untreated)-100 ± 8.0
Oxidative Stressor (e.g., 100 µM H₂O₂)-250 ± 15.2
Oxidative Stressor + this compound1 µM180 ± 12.5
Oxidative Stressor + this compound5 µM130 ± 10.8
Oxidative Stressor + this compound10 µM110 ± 9.5
Data is presented as mean ± standard deviation. ROS levels can be measured using the DCFH-DA assay.

Table 3: Modulation of Apoptotic Markers by this compound

Treatment GroupConcentrationBcl-2/Bax Ratio (Fold Change)
Control (untreated)-1.0 ± 0.1
Neurotoxic Insult (e.g., 5 mM Glutamate)-0.4 ± 0.05
Neurotoxic Insult + this compound1 µM0.7 ± 0.08
Neurotoxic Insult + this compound5 µM0.9 ± 0.1
Neurotoxic Insult + this compound10 µM1.2 ± 0.15
Data is presented as mean ± standard deviation. Protein expression can be quantified using Western blotting and densitometry.

Experimental Protocols

In Vitro Neuroprotection Assays

These assays are crucial for the initial screening and mechanistic evaluation of this compound.

  • Recommended Cell Lines:

    • SH-SY5Y (Human Neuroblastoma): A versatile cell line for studying oxidative stress-induced neurotoxicity.

    • HT22 (Murine Hippocampal): Ideal for investigating glutamate-induced excitotoxicity.

    • Primary Cortical Neurons: Provide a more biologically relevant model, closely mimicking the in vivo environment.

  • Protocol:

    • Culture neuronal cells in the appropriate medium (e.g., DMEM for SH-SY5Y) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed cells in 96-well plates for viability assays or larger plates for protein analysis and allow them to adhere for 24 hours.

    • To assess neuroprotection, pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 2-24 hours.

    • Induce neurotoxicity using an appropriate agent. Common methods include:

      • Oxidative Stress: Hydrogen peroxide (H₂O₂) at a concentration of 100-500 µM.

      • Excitotoxicity: Glutamate at a concentration of 5-10 mM.

      • Dopaminergic Neurotoxicity: 6-hydroxydopamine (6-OHDA) at a concentration of 25-100 µM.

    • Incubate for the desired period (typically 24 hours).

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Protocol:

    • After the treatment period, remove the culture medium.

    • Add 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

This assay quantifies cell death by measuring the release of LDH from damaged cells.

  • Protocol:

    • After treatment, centrifuge the culture plate at 250 x g for 5 minutes.

    • Transfer 50-100 µL of the supernatant to a new 96-well plate.

    • Add 100 µL of the LDH reaction mixture to each well.

    • Incubate for 10-30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm.

    • Calculate LDH release as a percentage of the positive control (cells lysed to release maximum LDH).

The DCFH-DA assay is commonly used to measure intracellular ROS levels.

  • Protocol:

    • After treatment, wash the cells with phosphate-buffered saline (PBS).

    • Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS to remove excess probe.

    • Measure

Application Notes and Protocols: Assessing the Effect of 4-Ppbp Maleate on Mitochondrial Membrane Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1-(4-phenylbutyl)piperidine (4-Ppbp) is a sigma receptor agonist recognized for its neuroprotective properties. Its mechanism of action involves the modulation of neuronal nitric oxide synthase (nNOS) activity and the prevention of ischemia-induced intracellular calcium dysregulation. Given that mitochondrial dysfunction is a key event in many neurodegenerative processes and cellular stress pathways, understanding the impact of 4-Ppbp maleate (B1232345) on mitochondrial health is of significant interest. A critical parameter of mitochondrial function is the mitochondrial membrane potential (ΔΨm), which is essential for ATP synthesis and overall cellular viability. A decrease in ΔΨm is an early indicator of apoptosis and cellular damage.

These application notes provide a detailed methodology for assessing the effect of 4-Ppbp maleate on the mitochondrial membrane potential in cultured cells. The protocols described herein utilize common fluorescent probes, JC-1 and TMRE, which are widely used for this purpose.

Principle of the Assays

The mitochondrial membrane potential is typically measured using cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.

  • JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide): This ratiometric dye exhibits a dual-emission spectrum. In healthy cells with a high ΔΨm, JC-1 forms J-aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential, largely independent of mitochondrial mass, cell size, and dye concentration.

  • TMRE (Tetramethylrhodamine, Ethyl Ester): This monovalent cationic dye accumulates in the negatively charged mitochondrial matrix. The fluorescence intensity of TMRE is proportional to the mitochondrial membrane potential. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

Experimental Workflow Overview

The general workflow for assessing the effect of this compound on mitochondrial membrane potential involves cell culture, treatment with the compound, staining with a fluorescent probe, and subsequent analysis using fluorescence microscopy, flow cytometry, or a microplate reader.

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Data Acquisition & Analysis cell_culture Seed cells in appropriate culture vessel cell_treatment Treat cells with this compound and controls cell_culture->cell_treatment staining Incubate cells with fluorescent probe (JC-1 or TMRE) cell_treatment->staining microscopy Fluorescence Microscopy staining->microscopy flow_cytometry Flow Cytometry staining->flow_cytometry plate_reader Microplate Reader staining->plate_reader data_analysis Quantify fluorescence and compare treatment groups microscopy->data_analysis flow_cytometry->data_analysis plate_reader->data_analysis

Caption: General experimental workflow for assessing mitochondrial membrane potential.

Detailed Experimental Protocols

Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential

This protocol is adaptable for fluorescence microscopy, flow cytometry, and microplate reader analysis.

Materials:

  • JC-1 Dye

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound

  • Positive control (e.g., CCCP or FCCP, mitochondrial uncouplers)

  • Cultured cells (adherent or suspension)

  • Appropriate cell culture plates/vessels

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well plate (for plate reader), 24-well plate with coverslips (for microscopy), or 6-well plate (for flow cytometry) to achieve 70-80% confluency on the day of the experiment.

    • For suspension cells, adjust the cell density to approximately 1 x 10^6 cells/mL.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in a complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response study.

    • Include the following controls:

      • Vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

      • Positive control for depolarization: Treat cells with 10-50 µM CCCP or FCCP for 10-30 minutes prior to or concurrently with JC-1 staining.

    • Incubate the cells with this compound for the desired duration (e.g., 1, 6, 12, or 24 hours).

  • JC-1 Staining:

    • Prepare a JC-1 staining solution at a final concentration of 1-10 µM in cell culture medium. The optimal concentration should be determined for each cell type.

    • Remove the treatment medium from the cells.

    • Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing (Optional but Recommended):

    • After incubation, gently wash the cells once or twice with warm PBS or cell culture medium to remove excess dye.

  • Data Acquisition:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for green (FITC channel, Ex/Em ~485/535 nm) and red (Rhodamine or TRITC channel, Ex/Em ~540/590 nm) fluorescence. Healthy cells will show red fluorescent mitochondria, while apoptotic cells will exhibit green fluorescence.

    • Flow Cytometry: Harvest the cells (if adherent, use trypsinization). Resuspend the cells in PBS. Analyze the cell suspension using a flow cytometer. Detect green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.

    • Microplate Reader: Read the fluorescence intensity using a multi-well plate reader. Measure green fluorescence at Ex/Em ~485/535 nm and red fluorescence at Ex/Em ~540/590 nm.

Data Analysis:

Calculate the ratio of red to green fluorescence intensity for each sample. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 2: TMRE Assay for Mitochondrial Membrane Potential

This protocol is suitable for fluorescence microscopy, flow cytometry, and microplate reader analysis.

Materials:

  • TMRE (Tetramethylrhodamine, Ethyl Ester)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound

  • Positive control (e.g., CCCP or FCCP)

  • Cultured cells (adherent or suspension)

  • Appropriate cell culture plates/vessels

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in the JC-1 protocol.

  • Compound Treatment:

    • Follow the same procedure as in the JC-1 protocol.

  • TMRE Staining:

    • Prepare a TMRE staining solution at a final concentration of 20-200 nM in pre-warmed cell culture medium. The optimal concentration should be determined empirically for the specific cell type.

    • Remove the treatment medium and add the TMRE staining solution.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing:

    • Gently wash the cells 2-3 times with warm PBS or assay buffer to remove the background fluorescence.

  • Data Acquisition:

    • Fluorescence Microscopy: Observe the cells using a fluorescence microscope with a rhodamine (TRITC) filter set (Ex/Em ~549/575 nm).

    • Flow Cytometry: Harvest and resuspend the cells in PBS. Analyze using a flow cytometer, detecting fluorescence in the appropriate channel (e.g., PE or PE-Texas Red).

    • Microplate Reader: Measure the fluorescence intensity at Ex/Em ~549/575 nm.

Data Analysis:

Quantify the mean fluorescence intensity for each treatment group. A decrease in TMRE fluorescence intensity is indicative of mitochondrial depolarization.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical JC-1 Assay Results (Red/Green Fluorescence Ratio)

Treatment GroupConcentrationRed/Green Fluorescence Ratio (Mean ± SD)% of Vehicle Control
Vehicle Control0.1% DMSO3.5 ± 0.4100%

4-Ppbp Maleate: A Versatile Tool for Interrogating Sigma-1 Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

4-Phenyl-1-(4-phenylbutyl)piperidine (4-Ppbp) maleate (B1232345) is a potent and selective sigma-1 receptor (σ1R) agonist, establishing itself as an invaluable chemical probe for elucidating the complex pharmacology of this unique chaperone protein. The σ1R, primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER), is implicated in a myriad of cellular functions, including calcium signaling, ion channel modulation, and cellular stress responses. Its involvement in various pathophysiological processes makes it a compelling therapeutic target for neurodegenerative diseases, psychiatric disorders, and pain management.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 4-Ppbp maleate to investigate σ1R pharmacology. This document outlines detailed protocols for key in vitro and in vivo experiments, presents quantitative data in accessible formats, and visualizes complex signaling pathways and workflows.

I. Characterization of this compound at the Sigma-1 Receptor

This compound exhibits high affinity for the σ1R. Understanding its binding characteristics is fundamental to its application as a research tool.

Table 1: Binding Affinity of this compound for the Sigma-1 Receptor
LigandKi (nM)Receptor SourceRadioligandReference
This compound0.8Not SpecifiedNot Specified

Note: Binding affinities can vary depending on the experimental conditions, including radioligand, tissue/cell preparation, and assay buffer composition.

II. Experimental Protocols

Detailed methodologies are crucial for the successful implementation of experiments. The following protocols provide step-by-step guidance for key assays used to characterize the interaction of this compound with the σ1R.

A. Radioligand Binding Assay: Competition Analysis

This protocol is designed to determine the binding affinity (Ki) of this compound for the σ1R by measuring its ability to compete with a known radiolabeled σ1R ligand.

1. Materials:

  • Membrane Preparation: Guinea pig liver membranes are a common source due to their high expression of σ1R.

  • Radioligand: [³H]-(+)-pentazocine is a selective σ1R radioligand.

  • Test Compound: this compound.

  • Non-specific Binding Control: Haloperidol (10 µM) or another high-affinity σ1R ligand.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

  • Filtration Apparatus: 96-well filtration harvester with glass fiber filters (e.g., GF/B).

  • Scintillation Counter and Cocktail.

2. Protocol:

  • Membrane Preparation: Homogenize fresh or frozen guinea pig liver tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine:

    • A fixed concentration of [³H]-(+)-pentazocine (typically at or near its Kd value).

    • A fixed amount of membrane protein.

    • Increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).

    • For non-specific binding, add 10 µM haloperidol.

    • For total binding, add assay buffer instead of the test compound or non-specific control.

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the filtration harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Functional Assay: ERK1/2 Phosphorylation in Primary Neurons

This protocol assesses the agonist activity of this compound by measuring its ability to induce the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event of σ1R activation.

1. Materials:

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons).

  • Test Compound: this compound.

  • σ1R Antagonist (for control): BD1047.

  • MEK Inhibitor (for control): PD98059.

  • Cell lysis buffer.

  • Protein assay reagents.

  • SDS-PAGE and Western blot equipment.

  • Primary Antibodies: Rabbit anti-phospho-ERK1/2 and rabbit anti-total-ERK1/2.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent substrate.

  • Imaging system.

2. Protocol:

  • Cell Culture and Treatment:

    • Plate primary neurons and allow them to mature.

    • Treat the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).

    • For control experiments, pre-incubate cells with the σ1R antagonist BD1047 or the MEK inhibitor PD98059 before adding this compound.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize the data.

    • Quantify the band intensities using densitometry software.

    • Express the results as the ratio of phospho-ERK1/2 to total

Application Note: Incorporating 4-PPBP into Hydrogel Delivery Systems for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Note on the Active Compound: The compound "4-Ppbp maleate" as specified in the topic was not readily identifiable in existing scientific literature. However, research on a similarly named small molecule, 4-phenyl-1-(4-phenylbutyl) piperidine (B6355638) (PPBP) , has been identified in the context of regenerative medicine, particularly for tendon injury. This document will proceed using PPBP as the active molecule of interest, assuming "this compound" refers to the maleate (B1232345) salt form of this compound. PPBP has been shown to synergistically induce the expression of tendon-related gene markers and enhance the healing of transected tendons in preclinical models.

Audience: Researchers, scientists, and drug development professionals in the fields of tissue engineering, regenerative medicine, and drug delivery.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb large amounts of water or biological fluids, making them excellent candidates for biomedical applications such as tissue engineering and drug delivery. Their porous structure and high water content mimic the natural extracellular matrix (ECM), providing a suitable environment for cell growth and tissue regeneration. Incorporating therapeutic small molecules into hydrogels allows for localized and sustained release, enhancing therapeutic efficacy while minimizing systemic side effects.

This application note details the incorporation of 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), a small molecule with demonstrated pro-regenerative effects in tendon healing, into a hydrogel delivery system. Studies have shown that a controlled release of PPBP can stimulate endogenous tendon stem/progenitor cells (TSCs), leading to improved healing outcomes. This protocol will focus on the use of a multi-domain peptide (MDP) hydrogel, which has been shown to provide sustained release of PPBP for up to 25 days.

Key Applications
  • Tendon and Ligament Repair: Sustained delivery of PPBP to the injury site to promote regenerative healing and reduce scar tissue formation.

  • Musculoskeletal Tissue Engineering: Incorporation into scaffolds to enhance the differentiation of mesenchymal stem cells towards tenogenic lineages.

  • In Situ Tissue Engineering: Modulation of endogenous stem cell behavior to facilitate the regeneration of dense connective tissues.

Experimental Protocols

Protocol 1: Fabrication of PPBP-Loaded Multi-Domain Peptide (MDP) Hydrogels

This protocol describes the preparation of an injectable, self-assembling MDP hydrogel for the controlled delivery of PPBP.

Materials:

  • Multi-domain peptide (MDP)

  • 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP)

  • Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Sterile, low-adhesion microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare PPBP Stock Solution: Dissolve PPBP in sterile DPBS to a final concentration of 1 mg/mL. Vortex thoroughly to ensure complete dissolution.

  • Reconstitute MDP: Reconstitute lyophilized MDP in sterile DPBS to a final concentration of 2% (w/v). Gently vortex or pipette to mix until the solution is clear and homogenous. Avoid vigorous shaking to prevent peptide denaturation.

  • Load PPBP into MDP Solution: In a sterile microcentrifuge tube, combine the 2% MDP solution with the PPBP stock solution at a 9:1 (v/v) ratio (MDP:PPBP). This will result in a final PPBP concentration of 100 µg/mL within the hydrogel precursor solution.

  • Induce Gelation: Gently mix the combined solution by pipetting up and down. The MDP hydrogel will self-assemble at room temperature. Gelation typically occurs within minutes.

  • Sterility Check: Before use in cell culture or in vivo studies, take a small aliquot of the hydrogel and plate it on a nutrient agar (B569324) plate to check for any microbial contamination. Incubate for 24-48 hours.

Protocol 2: Characterization of PPBP-Loaded Hydrogels

2.1 Swelling Ratio

  • Prepare three hydrogel samples (approx. 100 µL each) and record their initial weight (W_d).

  • Immerse each hydrogel in 5 mL of DPBS at 37°C.

  • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove the hydrogels, gently blot the surface with filter paper to remove excess water, and record the swollen weight (W_s).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] * 100.

2.2 In Vitro Drug Release Kinetics

  • Place a 100 µL PPBP-loaded hydrogel into a microcentrifuge tube containing 1 mL of DPBS.

  • Incubate the tubes at 37°C with gentle agitation.

  • At specified time points (e.g., 1, 6, 24 hours, and daily thereafter for up to 28 days), collect the entire supernatant (1 mL) and replace it with 1 mL of fresh DPBS. Store the collected supernatant at -20°C until analysis.

  • Quantify the concentration of PPBP in the collected supernatants using High-Performance Liquid Chromatography (HPLC) or a suitable spectrophotometric assay.

  • Calculate the cumulative release of PPBP over time. Release kinetics can be fitted to various mathematical models (

Safety and Handling of 4-Ppbp Maleate in a Laboratory Setting: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of 4-Ppbp maleate (B1232345) in a laboratory environment. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific research.

Introduction

4-Ppbp maleate, also known as 4-phenyl-1-(4-phenylbutyl)piperidine (B144020) maleate, is a potent and selective sigma-1 (σ₁) receptor agonist and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It is a valuable research tool for investigating neurological pathways and has shown potential neuroprotective effects.[1] Due to its biological activity, proper safety precautions and handling procedures are essential to minimize risk to laboratory personnel.

Hazard Identification and Safety Precautions

2.1 GHS Classification

Based on available safety data, this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation.
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life.[3]
Hazardous to the Aquatic Environment, Long-term HazardCategory 1H410: Very toxic to aquatic life with long lasting effects.[3]

2.2 Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum requirements:

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[4][5][6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently, especially if contaminated.[4][5]

  • Body Protection: A laboratory coat is mandatory. For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be considered.[4][5]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved N95 dust mask or a respirator with an organic vapor cartridge is recommended. Work should be performed in a well-ventilated area, preferably within a chemical fume hood.

2.3 General Handling Procedures

  • Avoid inhalation of dust and contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[7]

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.[2]

  • Use in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.

Storage and Disposal

3.1 Storage

Proper storage is crucial to maintain the stability and integrity of this compound.

FormStorage TemperatureAdditional Notes
Solid (Powder)2-8°C or 4°CStore in a dry, well-ventilated place. Keep container tightly closed.
Stock Solutions-20°C (for up to 1 month) or -80°C (for up to 6 months)Aliquot solutions to avoid repeated freeze-thaw cycles.[3]

3.2 Spill Procedures

In the event of a spill:

  • Evacuate the immediate area and alert others.

  • Ventilate the area.

  • Wear appropriate PPE as described in section 2.2.

  • Contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand.[7][8]

  • Collect the absorbed material into a sealed, labeled container for hazardous waste.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.

3.3 Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Experimental Protocols

4.1 Solution Preparation

This compound is soluble in ethanol (B145695) and DMSO.

SolventMaximum Solubility
Ethanol25 mM
DMSO25 mM

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, and precision balance.

  • Calculation: The molecular weight of this compound is 409.52 g/mol . To prepare a 10 mM stock solution, weigh out 4.0952 mg of this compound.

  • Procedure: a. Tare a sterile microcentrifuge tube on a precision balance. b. Carefully add 4.0952 mg of this compound powder to the tube. c. Add 1 mL of anhydrous DMSO to the tube. d. Vortex or sonicate briefly to ensure complete dissolution. e. Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.

4.2 In Vitro Experimental Protocol: Macrophage Polarization Assay

This protocol is based on studies investigating the effect of 4-Ppbp on macrophage polarization.[4][9]

  • Cell Culture: Culture THP-1 monocytes or primary macrophages in appropriate media.

  • Differentiation (for THP-1): Differentiate THP-1 monocytes into M0 macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Polarization:

    • M1 Polarization: Treat M0 macrophages with LPS (100 ng/mL) and IFN-γ (100 ng/mL).

    • M2 Polarization: Treat M0 macrophages with IL-4 (40 ng/mL) and IL-13 (20 ng/mL).

  • Treatment: Co-treat cells with the polarizing stimuli and varying concentrations of this compound (e.g., 10 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate for 24-48 hours.

  • Analysis: Analyze the expression of M1 and M2 markers using techniques such as qPCR, flow cytometry, or ELISA.

4.3 In Vivo Experimental Protocol: Neuroprotection in a Rat Model of Focal Ischemia

This protocol is based on studies investigating the neuroprotective effects of 4-Ppbp in animal models of stroke.[1][6]

  • Animal Model: Use an established model of transient focal ischemia, such as middle cerebral artery occlusion (MCAO) in rats.

  • Drug Preparation: Prepare a solution of this compound for intravenous (i.v.) infusion. A common vehicle is saline.

  • Administration: Administer this compound (e.g., 1 µmol/kg) via continuous intravenous infusion. The infusion can be started after the onset of ischemia and continue through the reperfusion period.[1]

  • Monitoring: Monitor physiological parameters such as blood pressure, heart rate, and body temperature throughout the experiment.

  • Outcome Measures: Assess the extent of brain injury using methods such as triphenyltetrazolium (B181601) chloride (TTC) staining to measure infarct volume. Neurological deficit scores can also be used to evaluate functional outcomes.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects primarily through its interaction with the sigma-1 receptor and NMDA receptors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sigma1R σ1 Receptor ERK12 ERK1/2 Sigma1R->ERK12 NMDAR NMDA Receptor nNOS nNOS NMDAR->nNOS Ca2+ influx GeneExpression Gene Expression (Neuroprotection) ERK12->GeneExpression PSD95 PSD-95 nNOS->PSD95 Coupling PSD95->nNOS Ppbp This compound Ppbp->Sigma1R Agonist Ppbp->NMDAR Antagonist Ppbp->nNOS Inhibits Coupling

Caption: Signaling pathway of this compound.

The diagram above illustrates the dual mechanism of action of this compound. As a sigma-1 receptor agonist, it can lead to the phosphorylation of ERK1/2, a pathway associated with cell survival and neuroprotection.[1] Concurrently, as a non-competitive NMDA receptor antagonist, it can inhibit the excitotoxic cascade by preventing the coupling of neuronal nitric oxide synthase (nNOS) to PSD-95, thereby reducing nitric oxide production and subsequent neuronal damage.[10]

G cluster_workflow Experimental Workflow: In Vitro Macrophage Polarization start Culture Macrophages polarize Induce M1/M2 Polarization start->polarize treat Treat with this compound polarize->treat incubate Incubate (24-48h) treat->incubate analyze Analyze Markers incubate->analyze

Caption: In vitro experimental workflow.

This workflow outlines the key steps for an in vitro experiment to assess the impact of this compound on macrophage polarization.

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the most current Safety Data Sheet (SDS) for this compound and your institution's safety guidelines before handling this compound. All laboratory work should be conducted by trained personnel in a properly equipped facility.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the In Vivo Bioavailability of 4-Ppbp Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in improving the bioavailability of 4-Ppbp maleate (B1232345) for in vivo studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with 4-Ppbp maleate and offers potential solutions.

Issue Encountered Potential Cause Suggested Solution
Low or no detectable plasma concentration after oral administration. Poor aqueous solubility of this compound limiting its dissolution in gastrointestinal fluids.Employ formulation strategies to enhance solubility. Options include particle size reduction (micronization or nanosuspension), creating a solid dispersion with a hydrophilic polymer, or using lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[1][2]
Rapid first-pass metabolism in the liver.While specific metabolic pathways for 4-Ppbp are not extensively documented in oral administration, co-administration with a metabolic inhibitor (if the primary metabolic enzymes are known) could be explored. However, this approach requires careful consideration of potential drug-drug interactions.
Instability of the maleate salt in the gastrointestinal tract, potentially leading to precipitation of the less soluble free base.The microenvironmental pH in a formulation can influence the stability of a maleate salt.[3][4] Incorporating acidic excipients to maintain a lower pH can help stabilize the salt form and prevent its conversion to the free base.[3][4]
High variability in pharmacokinetic data between subjects. Inconsistent dosing due to poor suspension of the compound.Ensure the formulation is a homogenous and stable suspension or solution. For suspensions, use appropriate suspending agents and ensure thorough mixing before each administration.
Food effects on absorption.Standardize the feeding schedule of experimental animals. Typically, fasting overnight before drug administration is recommended to minimize variability in gastrointestinal conditions.
Precipitation of the compound in the formulation upon standing. The compound is formulated at a concentration above its solubility limit in the chosen vehicle.Determine the solubility of this compound in various pharmaceutically acceptable solvents and vehicle systems. Formulate the compound at a concentration below its saturation solubility or use solubilization techniques.
Difficulty in achieving a high enough dose concentration for in vivo studies. Low solubility of this compound in common vehicles.Explore the use of co-solvents, surfactants, or cyclodextrins to increase the solubility.[2] Lipid-based formulations can also often accommodate higher concentrations of lipophilic drugs.[1][5]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving good oral bioavailability with this compound?

A1: The primary challenges are likely related to its physicochemical properties. As a maleate salt of a basic compound, it may have poor aqueous solubility, which is a common reason for low oral bioavailability of many new chemical entities.[6] Additionally, the stability of the maleate salt in the varying pH environments of the gastrointestinal tract can be a concern, with the potential for conversion to the less soluble free base form.[3][4]

Q2: Which formulation strategy is the best starting point for improving the bioavailability of this compound?

A2: For a poorly soluble compound, a good starting point is often a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS).[1][2] SEDDS can enhance the solubility and absorption of lipophilic drugs by forming a fine emulsion in the gastrointestinal tract, which increases the surface area for absorption.[2] Another viable and often simpler approach is creating a solid dispersion of the drug in a hydrophilic polymer.[5][7]

Q3: How can I assess the improvement in bioavailability of my new this compound formulation?

A3: A standard in vivo pharmacokinetic study in a relevant animal model (e.g., rats or mice) is the most direct way to assess bioavailability. This involves administering your formulation and a control formulation (e.g., a simple suspension) orally to different groups of animals. Blood samples are then collected at various time points, and the plasma concentrations of 4-Ppbp are measured. Key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) are then compared between the groups to determine the relative bioavailability.

Q4: Are there any specific considerations for the maleate salt form of 4-Ppbp?

A4: Yes. Maleate salts of basic drugs can sometimes be prone to disproportionation to the free base, especially in environments with a pH higher than the pKa of the base.[3] This can lead to precipitation and reduced absorption. It is also important to consider the potential for degradation of the maleate counter-ion itself, which can be influenced by the formulation's microenvironment.[8]

Data Presentation: Formulation Strategies for Bioavailability Enhancement

The following table summarizes various formulation strategies that can be employed to improve the oral bioavailability of poorly soluble drugs like this compound.

Formulation Strategy Principle Potential Advantages Potential Disadvantages
Particle Size Reduction (Micronization/Nanosuspension) Increases the surface area of the drug particles, leading to a faster dissolution rate.[1][2]Simple and widely applicable. Can be used for crystalline drugs.May not be sufficient for very poorly soluble compounds. Risk of particle aggregation.
Solid Dispersions The drug is dispersed in a molecularly amorphous state within a hydrophilic polymer matrix, enhancing solubility and dissolution.[2][7]Significant increase in apparent solubility and dissolution rate. Can be formulated into solid dosage forms.Potential for physical instability (recrystallization) over time. Requires careful selection of the polymer.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon contact with gastrointestinal fluids.[1][2]Enhances solubility and absorption, particularly for lipophilic drugs. Can bypass first-pass metabolism via lymphatic uptake.Can be more complex to formulate and characterize. Potential for gastrointestinal side effects with high surfactant concentrations.
Cyclodextrin (B1172386) Complexation The drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming a water-soluble inclusion complex.[2]Increases aqueous solubility and dissolution rate. Can protect the drug from degradation.Can be limited by the stoichiometry of the complex and the size of the drug molecule.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

Objective: To produce a nanosuspension of this compound to increase its dissolution rate.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188 or HPMC)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • Purified water

  • High-energy media mill

Procedure:

  • Prepare a pre-suspension by dispersing this compound and the stabilizer in purified water.

  • Add the milling media to the milling chamber of the high-energy media mill.

  • Transfer the pre-suspension to the milling chamber.

  • Mill the suspension at a controlled temperature for a specified duration (optimization may be required).

  • Periodically withdraw samples to monitor particle size distribution using a laser diffraction or dynamic light scattering instrument.

  • Continue milling until the desired particle size (typically < 200 nm) is achieved.

  • Separate the nanosuspension from the milling media.

  • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability of a novel this compound formulation compared to a control.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Test formulation of this compound

  • Control formulation (e.g., this compound suspended in 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • Bioanalytical method for quantifying 4-Ppbp in plasma (e.g., LC-MS/MS)

Procedure:

  • Fast the rats overnight (with free access to water) prior to dosing.

  • Divide the rats into two groups (n=5-6 per group): a control group and a test formulation group.

  • Administer the respective formulations to each group via oral gavage at a predetermined dose.

  • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Process the blood samples by centrifuging to separate the plasma.

  • Store the plasma samples at -80°C until bioanalysis.

  • Quantify the concentration of 4-Ppbp in the plasma samples using a validated bioanalytical method.

  • Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) for each group and perform statistical analysis to compare the bioavailability.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_bioanalysis Bioanalysis Formulation_Strategy Select Formulation Strategy (e.g., SEDDS, Nanosuspension) Preparation Prepare Formulation Formulation_Strategy->Preparation Characterization Characterize Formulation (Particle Size, Solubility) Preparation->Characterization Animal_Dosing Oral Administration to Rats (Oral Gavage) Characterization->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis Quantification of 4-Ppbp (LC-MS/MS) Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Sample_Analysis->PK_Analysis

Caption: Experimental workflow for evaluating the bioavailability of this compound formulations.

signaling_pathway 4-Ppbp 4-Ppbp Sigma1R Sigma-1 Receptor 4-Ppbp->Sigma1R Agonist NMDAR NMDA Receptor 4-Ppbp->NMDAR Antagonist nNOS nNOS Activity Sigma1R->nNOS Neuroprotection Neuroprotection Sigma1R->Neuroprotection Promotes Cell Survival Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Ca_Influx->nNOS Activates NO_Production Nitric Oxide Production nNOS->NO_Production NO_Production->Neuroprotection Reduces Excitotoxicity

Caption: Simplified signaling pathway of 4-Ppbp's neuroprotective effects.

References

Technical Support Center: Refining Protocols for 4-Ppbp Maleate Treatment in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ppbp maleate (B1232345) in primary neuronal cultures.

Frequently Asked Questions (FAQs)

Q1: What is 4-Ppbp maleate and what is its primary mechanism of action in neurons?

4-Phenyl-1-(4-phenylbutyl)piperidine (4-Ppbp) maleate is a potent and selective sigma-1 receptor (σ1R) agonist.[1][2] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[3] In neurons, this compound exerts neuroprotective effects through several mechanisms, including:

  • Modulation of Neuronal Nitric Oxide Synthase (nNOS): It attenuates the activity of nNOS and reduces ischemia-induced nitric oxide (NO) production.[1][4][5]

  • Regulation of Intracellular Calcium: It helps prevent intracellular Ca2+ dysregulation following ischemic insults.[4]

  • Activation of Pro-Survival Signaling: It activates the transcription factor CREB (cAMP response element-binding protein), which in turn increases the expression of the anti-apoptotic protein Bcl-2.[4]

  • ERK1/2 Phosphorylation: 4-Ppbp induces the phosphorylation of ERK1/2, a key signaling molecule in cell survival and differentiation, which contributes to its neuroprotective effects.[5][6]

Q2: What is a typical effective concentration range for this compound in primary neuronal cultures?

Based on in vitro studies, effective concentrations of this compound for neuroprotection in primary cortical neurons typically range from 50 µM to 100 µM.[1] However, the optimal concentration can vary depending on the neuronal cell type, the nature of the insult (e.g., oxygen-glucose deprivation, glutamate (B1630785) excitotoxicity), and the specific experimental endpoint. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How long should I pre-treat my primary neuronal cultures with this compound?

Pre-treatment times can vary. For neuroprotection against insults like oxygen-glucose deprivation (OGD) or glutamate exposure, a pre-treatment of 24 hours with this compound has been shown to be effective.[1] For signaling pathway studies, such as examining ERK1/2 phosphorylation, shorter incubation times may be sufficient.[5]

Q4: Is this compound toxic to primary neurons at higher concentrations?

While this compound is neuroprotective at optimal concentrations, like any compound, it may exhibit toxicity at higher concentrations. It is crucial to perform a toxicity assay to determine the safe concentration range for your specific primary neuronal culture system.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No neuroprotective effect observed. 1. Suboptimal this compound concentration. 2. Inadequate pre-treatment time. 3. Degraded this compound solution. 4. Insufficiently severe insult in the control group.1. Perform a dose-response experiment to find the optimal concentration. 2. Increase the pre-treatment duration (e.g., up to 24 hours). 3. Prepare fresh this compound solutions for each experiment. 4. Ensure your experimental insult (e.g., OGD, glutamate concentration) consistently induces significant cell death in untreated cultures.
High variability in results. 1. Inconsistent plating density of primary neurons. 2. Uneven coating of culture vessels. 3. "Edge effects" in multi-well plates. 4. Inconsistent timing of treatments and assays.1. Standardize cell counting and plating procedures to ensure consistent density. 2. Ensure uniform coating of plates with poly-D-lysine or other appropriate substrates. 3. Avoid using the outer wells of multi-well plates or fill them with sterile PBS to maintain humidity. 4. Use a multichannel pipette for simultaneous additions and adhere to a strict timeline for all experimental steps.
Unexpected cell death in this compound-treated cultures. 1. This compound concentration is too high. 2. Contamination of the this compound stock solution. 3. Solvent toxicity (if using a solvent like DMSO).1. Perform a toxicity assay to determine the maximum non-toxic concentration. 2. Filter-sterilize the this compound stock solution. 3. Ensure the final solvent concentration is low and consistent across all experimental groups, including controls.
Difficulty in detecting ERK1/2 phosphorylation. 1. Incorrect timing of cell lysis after treatment. 2. Insufficient this compound concentration. 3. Problems with the Western blotting protocol.1. Perform a time-course experiment to identify the peak of ERK1/2 phosphorylation. 2. Try a higher concentration of this compound within the non-toxic range. 3. Optimize your Western blotting protocol, including antibody concentrations and incubation times.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound in Primary Neuronal Cultures

Cell TypeInsultThis compound ConcentrationOutcomeReference
Primary Cortical NeuronsOxygen-Glucose Deprivation (OGD)50 µM, 100 µMAttenuated neuronal injury[1]
Primary Cortical NeuronsGlutamate (100 µM)50 µM, 100 µMAttenuated neuronal injury[1]
Primary Cortical & Hippocampal NeuronsBasal ConditionConcentration-dependentIncreased ERK1/2 Phosphorylation[5]

Experimental Protocols

Protocol 1: Assessment of Neuroprotection against Oxygen-Glucose Deprivation (OGD)
  • Cell Plating: Plate primary cortical neurons on poly-D-lysine coated plates at a suitable density and culture for at least 7 days in vitro.

  • This compound Pre-treatment: 24 hours prior to OGD, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 50 µM or 100 µM) or vehicle control.

  • OGD Induction:

    • Wash the neurons twice with a glucose-free balanced salt solution (BSS).

    • Incubate the cultures in the glucose-free BSS in a hypoxic chamber (e.g., 95% N2, 5% CO2) at 37°C for the desired duration (e.g., 2 hours).

  • Reperfusion:

    • Remove the cultures from the hypoxic chamber.

    • Replace the glucose-free BSS with the original culture medium (containing glucose and serum/supplements) with or without this compound.

  • Assessment of Cell Viability: 24 hours after reperfusion, assess neuronal viability using a standard assay such as MTT, LDH release, or Trypan Blue exclusion.

Protocol 2: Western Blotting for ERK1/2 Phosphorylation
  • Cell Plating and Treatment: Plate primary cortical and hippocampal neurons and culture for at least 7 days. Treat the neurons with this compound at various concentrations and for different time points.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis plate Plate Primary Neurons culture Culture for 7+ days plate->culture pretreat Pre-treat with 4-Ppbp (24h) culture->pretreat insult Induce Insult (e.g., OGD) pretreat->insult reperfusion Reperfusion (24h) insult->reperfusion lysis Cell Lysis for Western Blot insult->lysis viability Assess Viability (MTT/LDH) reperfusion->viability western Western Blot (p-ERK/ERK) lysis->western signaling_pathway cluster_membrane Cellular Environment cluster_cytosol Cytosolic Signaling cluster_nucleus Nuclear Events cluster_outcome Outcome Ppbp This compound Sigma1R Sigma-1 Receptor (ER) Ppbp->Sigma1R activates ERK ERK1/2 Phosphorylation Sigma1R->ERK nNOS nNOS Activity Attenuation Sigma1R->nNOS Ca2 Intracellular Ca2+ Regulation Sigma1R->Ca2 modulates CREB CREB Activation ERK->CREB Neuroprotection Neuroprotection nNOS->Neuroprotection contributes to Ca2->Neuroprotection contributes to Bcl2 Bcl-2 Expression CREB->Bcl2 increases Bcl2->Neuroprotection

References

minimizing variability in animal studies involving 4-Ppbp maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing variability in animal studies involving 4-Ppbp maleate (B1232345). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is 4-Ppbp maleate and what is its primary mechanism of action?

A1: 4-Ppbp (4-phenyl-1-(4-phenylbutyl)piperidine) maleate is a potent and selective sigma-1 receptor (σ1R) agonist. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2] Upon activation by ligands such as this compound, the sigma-1 receptor can modulate a variety of downstream signaling pathways, leading to neuroprotective, anti-inflammatory, and cognitive-enhancing effects.

Q2: What are the main sources of variability in animal studies with this compound?

A2: Variability in animal studies can arise from several factors, broadly categorized as biological, environmental, and procedural. For studies involving this compound, key sources of variability include:

  • Animal-related factors: Genetic strain, sex, age, weight, and health status of the animals.

  • Environmental factors: Housing conditions (e.g., temperature, light cycle, cage density), diet, and handling procedures.

  • Procedural factors: Route and volume of administration, formulation of this compound, timing of dosing relative to the experimental insult, and the skill of the researcher performing the procedures.

Q3: How should I prepare a this compound formulation for in vivo administration?

A3: this compound has low aqueous solubility. A common approach for in vivo studies is to first dissolve the compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock is then further diluted in a vehicle suitable for the chosen route of administration, such as a mixture of polyethylene (B3416737) glycol (e.g., PEG400), propylene (B89431) glycol, and sterile saline. It is critical to ensure the final concentration of the organic solvent (e.g., DMSO) is minimized (ideally below 10%) to avoid vehicle-induced toxicity. Always include a vehicle-only control group in your experimental design to account for any effects of the formulation itself.

Q4: What are the known downstream signaling pathways activated by this compound?

A4: As a sigma-1 receptor agonist, this compound is known to modulate several key signaling pathways implicated in neuroprotection and cellular survival. These include:

  • Calcium Homeostasis: The sigma-1 receptor helps regulate intracellular calcium levels by interacting with inositol (B14025) trisphosphate (IP3) receptors at the endoplasmic reticulum.[3]

  • NMDAR Modulation: It can modulate the function of N-methyl-D-aspartate receptors (NMDARs), which are critical for synaptic plasticity and neuronal survival.[1][4]

  • BDNF/TrkB Signaling: Activation of the sigma-1 receptor can lead to an upregulation of brain-derived neurotrophic factor (BDNF) and the activation of its receptor, TrkB, promoting neuronal growth and survival.[1]

  • ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway, which is involved in cell survival and differentiation, can be modulated by sigma-1 receptor activation.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in behavioral or physiological readouts Inconsistent drug administration (e.g., incorrect volume, leakage from injection site).Ensure proper training on the administration technique. For intravenous injections, use a catheter to ensure stable delivery. For oral gavage, ensure the gavage needle is correctly placed. Include a positive control to validate the administration procedure.
Animal stress due to handling or environmental factors.Acclimatize animals to the experimental procedures and handling. Maintain a consistent and controlled environment (light cycle, temperature, noise level).
Inconsistent timing of drug administration relative to the experimental procedure (e.g., induction of ischemia).Strictly adhere to the established experimental timeline for all animals.
Precipitation of this compound in the formulation The concentration of this compound exceeds its solubility in the final vehicle.Optimize the co-solvent concentration. The final concentration of DMSO should be as low as possible while maintaining solubility. Incorporate a biocompatible surfactant (e.g., Tween® 80) or a cyclodextrin (B1172386) to improve and maintain solubility. Gentle warming and sonication can aid in initial dissolution.
pH of the vehicle is not optimal for this compound solubility.Determine the pH-solubility profile of this compound and adjust the vehicle pH accordingly, ensuring it remains within a physiologically acceptable range.
Unexpected adverse effects or toxicity in animals The vehicle itself is causing toxicity (e.g., high concentration of DMSO).Reduce the concentration of the organic solvent in the final formulation. Run a vehicle-only toxicity study to confirm the tolerability of the formulation.
The dose of this compound is too high.Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).
Lack of expected therapeutic effect Poor bioavailability of the compound due to formulation issues.If orally administered, consider that low aqueous solubility can lead to poor absorption. Strategies to improve this include reducing particle size (micronization) or using a lipid-based formulation.
The timing of drug administration is not optimal for the disease model.In models of acute injury like ischemia, the therapeutic window can be narrow. Test different administration time points (pre-treatment, co-treatment, post-treatment) to determine the optimal window for efficacy.
The chosen animal model or strain is not responsive to sigma-1 receptor modulation.Review the literature to ensure the chosen model is appropriate. Consider using a different strain of animals.

Quantitative Data

Table 1: In Vivo Efficacy of 4-Ppbp in a Rat Model of Transient Focal Ischemia
Treatment GroupDoseInfarct Volume (mm³) (Mean ± SEM)% of Ipsilateral Hemisphere (Mean ± SEM)
Saline (1-day)N/A124 ± 2229 ± 5
Saline (4-day)N/A112 ± 1026 ± 2
4-Ppbp (1-day infusion)1 µmol/kg/h42 ± 1310 ± 3
4-Ppbp (2-day infusion)1 µmol/kg/hNo significant difference from salineNo significant difference from saline
4-Ppbp (3-day infusion)1 µmol/kg/hNo significant difference from salineNo significant difference from saline
4-Ppbp (4-day infusion)1 µmol/kg/hNo significant difference from salineNo significant difference from saline

*p < 0.05 compared to saline controls. Data extracted from a study in male Wistar rats subjected to 2 hours of middle cerebral artery occlusion.

Table 2: In Vivo Efficacy of 4-Ppbp in a Cat Model of Transient Focal Ischemia
Treatment GroupDose RateHemispheric Injury Volume (% of Ipsilateral Hemisphere) (Mean ± SEM)
SalineN/A29 ± 5
4-Ppbp0.1 µmol/kg/h17 ± 3
4-Ppbp1 µmol/kg/h6 ± 1*

*p < 0.05 compared to saline controls. Data from a study in cats subjected to 90 minutes of middle cerebral artery occlusion.[6]

Experimental Protocols

Detailed Methodology for a Neuroprotection Study in a Rat Model of Transient Focal Ischemia

This protocol outlines a typical experimental design to assess the neuroprotective effects of this compound in a rat model of middle cerebral artery occlusion (MCAO).

1. Animal Model and Preparation:

  • Species: Adult male Wistar or Sprague-Dawley rats (250-300g).

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22-24°C) for at least one week before the experiment with ad libitum access to food and water.

  • Anesthesia: Anesthetize the rat with isoflurane (B1672236) (e.g., 3-4% for induction, 1.5-2% for maintenance) in a mixture of oxygen and nitrous oxide.

2. Middle Cerebral Artery Occlusion (MCAO) Procedure:

  • Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[7]

  • Ligate the CCA and the ECA.[7]

  • Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA and advance it approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).[7][8]

  • After a predetermined period of occlusion (e.g., 90 or 120 minutes), carefully withdraw the suture to allow for reperfusion.[7][8]

  • Suture the incision and allow the animal to recover in a heated cage to maintain body temperature.

  • Sham-operated animals undergo the same surgical procedure without the insertion of the suture.

3. This compound Administration:

  • Formulation: Prepare a stock solution of this compound in DMSO. For administration, dilute the stock solution in a vehicle such as a mixture of PEG400, propylene glycol, and saline to the desired final concentration. The final DMSO concentration should be below 10%.

  • Route of Administration: Intravenous (i.v.) infusion via a tail vein or jugular vein catheter is a common route for precise dose delivery.

  • Dosing Regimen: Based on published studies, a continuous i.v. infusion of 1 µmol/kg/h can be initiated at a specific time point relative to the MCAO procedure (e.g., 60 minutes after the onset of ischemia) and continued for a defined duration (e.g., 24 hours).

4. Post-Operative Care and Assessment:

  • Monitoring: Closely monitor the animals for recovery from anesthesia, body weight, and general health status.

  • Neurological Deficit Scoring: At predetermined time points after MCAO (e.g., 24 hours, 48 hours, 7 days), assess neurological function using a standardized scoring system (e.g., Bederson's scale or a multi-point neurological score).

  • Infarct Volume Measurement: At the end of the study period (e.g., 7 days post-MCAO), euthanize the animals and perfuse the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained area represents the infarct. Quantify the infarct volume using image analysis software.[8][9]

5. Histological and Molecular Analysis:

  • For more detailed analysis, brain tissue can be processed for histology (e.g., Nissl staining to assess neuronal loss, immunohistochemistry for markers of inflammation or apoptosis) or molecular biology (e.g., Western blotting or qPCR to measure the expression of proteins in the sigma-1 receptor signaling pathway).

Visualizations

Sigma-1 Receptor Signaling Pathway in Neuroprotection

Sigma1_Receptor_Pathway cluster_ligand Ligand Activation cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Neuroprotective Effects 4_Ppbp_maleate This compound Sigma1R_BiP Sigma-1R / BiP Complex (Inactive) Sigma1R_Active Sigma-1R (Active) Sigma1R_BiP->Sigma1R_Active dissociates IP3R IP3 Receptor Sigma1R_Active->IP3R stabilizes NMDAR NMDAR Modulation Sigma1R_Active->NMDAR BDNF_TrkB BDNF/TrkB Signaling Sigma1R_Active->BDNF_TrkB ERK ERK Pathway Sigma1R_Active->ERK Ca_ER Ca2+ Release IP3R->Ca_ER modulates Neuronal_Survival Neuronal Survival & Reduced Apoptosis NMDAR->Neuronal_Survival BDNF_TrkB->Neuronal_Survival ERK->Neuronal_Survival

Caption: Sigma-1 receptor activation by this compound and downstream neuroprotective pathways.

Experimental Workflow for a Preclinical Neuroprotection Study

Experimental_Workflow Start Start: Animal Acclimatization Surgery MCAO Surgery (or Sham) Start->Surgery Drug_Admin This compound Administration Surgery->Drug_Admin PostOp_Care Post-Operative Care & Monitoring Drug_Admin->PostOp_Care Behavioral_Tests Neurological Deficit Scoring PostOp_Care->Behavioral_Tests Endpoint Endpoint: Euthanasia & Tissue Collection Behavioral_Tests->Endpoint Analysis Infarct Volume Measurement & Histology/Molecular Analysis Endpoint->Analysis

Caption: A typical experimental workflow for evaluating the neuroprotective efficacy of this compound.

References

refining analytical methods for detecting low concentrations of 4-Ppbp maleate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical refinement of 4-Ppbp maleate (B1232345) detection at low concentrations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of 4-Ppbp maleate relevant to its analysis?

A1: this compound, also known as 4-phenyl-1-(4-phenylbutyl)-piperidine maleate, is a potent σ1 receptor agonist.[1] For analytical purposes, its key characteristics include a powder form, off-white color, and solubility in DMSO (>20 mg/mL).[1] It is stored under desiccated conditions at 2-8°C.[1] Understanding its stability is crucial; for instance, other maleate-containing compounds have shown susceptibility to degradation under certain conditions, which can be influenced by pH and excipients.[2]

Q2: Which analytical techniques are most suitable for detecting low concentrations of this compound?

A2: While specific methods for this compound are not extensively documented, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the analysis of similar pharmaceutical compounds at low concentrations. An HPLC method has been used to assess the purity of PPBP maleate.[1] For other maleate salts, LC-MS has been effectively used to identify and characterize degradation products.[3]

Q3: How can I improve the stability of this compound in my samples?

A3: The stability of maleate salts can be influenced by the microenvironmental pH. For some maleate-containing drugs, the addition of a suitable organic acid has been shown to improve stability by controlling the pH.[2] It is also crucial to be aware of potential degradation pathways. For example, studies on enalapril (B1671234) maleate have shown it to be unstable in solution under acidic, neutral, and alkaline conditions.[3] Therefore, proper sample handling, storage at recommended conditions (2-8°C, desiccated), and consideration of the sample matrix pH are critical.[1]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Poor Peak Shape or Tailing in HPLC Inappropriate mobile phase pH; Secondary interactions with the stationary phase; Column overload.Optimize mobile phase pH to ensure the analyte is in a single ionic form. Add a competing base (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase. Inject a lower concentration of the sample.
Low Signal Intensity / Poor Sensitivity Suboptimal detector wavelength; Inefficient ionization in MS; Sample degradation.Determine the UV absorbance maximum of this compound for HPLC. Optimize MS parameters (e.g., electrospray voltage, gas flows, temperature). Prepare fresh samples and store them appropriately.
Baseline Noise or Drift Contaminated mobile phase or column; Detector fluctuation.Filter all mobile phases and use high-purity solvents. Flush the column with a strong solvent. Allow the detector to warm up and stabilize.
Ghost Peaks Carryover from previous injections; Contamination in the injection port or column.Implement a robust needle wash protocol. Inject a blank solvent run to identify the source of contamination. Clean the injection port and replace the column if necessary.
Irreproducible Retention Times Fluctuations in mobile phase composition or flow rate; Temperature variations.Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks and ensure a stable flow rate. Use a column oven to maintain a constant temperature.

Experimental Protocols

Note: The following are example protocols based on methods used for other maleate compounds and should be optimized for this compound analysis.

Example HPLC Method for Purity Assessment (Adapted from similar compounds)
  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 3). The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Example LC-MS Method for Degradation Product Identification (Adapted from similar compounds)
  • LC System: Agilent 1200 series or equivalent

  • MS System: Agilent 6410 Triple Quadrupole or equivalent with ESI source

  • Column: C18, 2.1 mm x 100 mm, 3.5 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Analysis: Perform product ion scans on the parent mass of this compound to identify fragmentation patterns.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Standard/Sample Weighing dissolve Dissolution in DMSO start->dissolve dilute Dilution with Mobile Phase dissolve->dilute hplc HPLC/LC-MS Injection dilute->hplc Inject separation Chromatographic Separation hplc->separation detection UV or MS Detection separation->detection integration Peak Integration detection->integration Acquire Data quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic start Analytical Issue Encountered check_system Verify System Suitability (e.g., pressure, baseline) start->check_system check_sample Examine Sample Preparation (e.g., concentration, stability) start->check_sample check_method Review Method Parameters (e.g., mobile phase, gradient) start->check_method isolate_variable Isolate and Test One Variable check_system->isolate_variable check_sample->isolate_variable check_method->isolate_variable resolve Issue Resolved isolate_variable->resolve Yes consult Consult Senior Scientist or Instrument Vendor isolate_variable->consult No

Caption: A logical approach to troubleshooting analytical issues.

References

Technical Support Center: Improving the Efficiency of 4-Ppbp Maleate Synthesis for Large-Scale Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-phenyl-1-(4-phenylbutyl)piperidine (B144020) maleate (B1232345) (4-Ppbp maleate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of this compound for large-scale studies. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency, yield, and purity of your synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
1. Low or No Product Yield - Incomplete reaction: Reaction time may be too short, or the temperature may be too low.- Low reactivity of starting materials: The alkylating agent (e.g., 1-bromo-4-phenylbutane) may not be sufficiently reactive.- Poor quality of reagents: Degradation or impurities in starting materials or solvents.- Inappropriate base: The chosen base may not be strong enough to neutralize the acid formed during the reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.- Consider increasing the reaction temperature.- If using an alkyl bromide, switching to a more reactive alkyl iodide may improve the yield. The addition of a catalytic amount of potassium iodide can also be beneficial.- Ensure all reagents and solvents are pure and anhydrous, as moisture can interfere with the reaction.- Select a suitable base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA).
2. Formation of Side Products (e.g., Quaternary Ammonium (B1175870) Salt) - Over-alkylation: The N-alkylated piperidine (B6355638) product can react with another molecule of the alkylating agent.- Excess alkylating agent: Using a stoichiometric excess of the alkylating agent increases the likelihood of over-alkylation.- Use a slight excess of 4-phenylpiperidine (B165713) relative to the alkylating agent.- Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.- Consider running the reaction at a lower temperature to reduce the rate of the second alkylation.
3. Difficulties in Product Purification - Presence of unreacted starting materials: If the reaction does not go to completion, the final mixture will contain starting materials that may be difficult to separate from the product.- Formation of polar byproducts: Quaternary ammonium salts and other polar impurities can complicate purification.- Product solubility issues: The product may have some water solubility, leading to losses during aqueous workup.- Drive the reaction to completion by optimizing reaction time and temperature.- Perform a basic aqueous workup (e.g., with saturated sodium bicarbonate solution) to remove acidic impurities and the hydrohalide salt of the starting piperidine.- If the product and impurities have similar polarities, optimize the solvent system for column chromatography. A small amount of triethylamine (B128534) can be added to the eluent to reduce tailing of the amine product on the silica (B1680970) gel column.- For water-soluble products, consider extraction with a more polar organic solvent or techniques like lyophilization.
4. Challenges in Scale-Up - Exothermic reaction: N-alkylation reactions can be exothermic, and heat dissipation can be a challenge in large reactors.- Mixing efficiency: Inadequate mixing in large vessels can lead to localized "hot spots" and uneven reaction progress.- Purification at scale: Column chromatography is often not feasible for large quantities.- Ensure the reactor has adequate cooling capacity. For highly exothermic reactions, consider a semi-batch process with controlled addition of the limiting reagent.- Use appropriate agitation to ensure efficient mixing of the reactants.- For large-scale purification, consider alternative methods such as distillation (if the product is thermally stable), crystallization, or salt formation and recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-Ppbp?

A1: The two most common and scalable methods for synthesizing 4-Ppbp are:

  • Direct N-Alkylation: This involves the reaction of 4-phenylpiperidine with a 4-phenylbutyl halide (e.g., 1-bromo-4-phenylbutane) in the presence of a base. This is a straightforward method but can sometimes lead to over-alkylation.

  • Reductive Amination: This method involves the reaction of 4-phenylpiperidine with 4-phenylbutyraldehyde to form an iminium ion intermediate, which is then reduced in situ to the final product using a reducing agent like sodium triacetoxyborohydride (B8407120). This method is often preferred for its high selectivity for mono-alkylation.

Q2: Which base is best for the N-alkylation of 4-phenylpiperidine?

A2: The choice of base is critical. For a standard N-alkylation with an alkyl halide, a moderately strong, non-nucleophilic base is preferred.

  • Potassium carbonate (K₂CO₃): A common, inexpensive, and effective choice.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): A non-nucleophilic organic base that is useful for preventing side reactions where the base might compete as a nucleophile.

  • Sodium bicarbonate (NaHCO₃): A weaker base that can be used if milder conditions are required, though it may not be sufficient for all reactions.

Q3: How can I minimize the formation of the quaternary ammonium salt byproduct?

A3: To avoid over-alkylation:

  • Control Stoichiometry: Use a slight excess of 4-phenylpiperidine (e.g., 1.1 to 1.2 equivalents) relative to the 4-phenylbutyl halide.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture. This keeps the concentration of the alkylating agent low, reducing the chance of it reacting with the desired product.

  • Lower Temperature: Running the reaction at a lower temperature can also help to control the rate of the second alkylation.

Q4: What is the best method for purifying 4-Ppbp, especially at a larger scale?

A4: While column chromatography is suitable for small-scale purification, it is often impractical for larger quantities. For large-scale purification, consider the following:

  • Crystallization: If the free base of 4-Ppbp is a solid, it may be purified by crystallization from a suitable solvent.

  • Salt Formation and Recrystallization: This is a highly effective method for purifying amines. The crude 4-Ppbp free base can be converted to its maleate salt, which can then be purified by recrystallization. This method often yields a product of high purity.

  • Distillation: If the product is a thermally stable liquid, vacuum distillation may be an option.

Q5: How do I prepare the maleate salt of 4-Ppbp?

A5: The maleate salt is typically prepared by dissolving the purified 4-Ppbp free base in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) and then adding a solution of maleic acid in the same or a miscible solvent. The this compound salt will precipitate out of the solution and can be collected by filtration.

Data Presentation

The following tables summarize typical yields for N-alkylation reactions of piperidines under various conditions. Note that these are representative examples and the optimal conditions for the synthesis of this compound may vary.

Table 1: Comparison of Bases in N-Alkylation of Piperidines

Base Solvent Temperature (°C) Typical Yield (%) Reference
K₂CO₃AcetonitrileReflux70-90General observation from multiple sources
DIPEAAcetonitrileRoom Temp to Reflux60-85General observation from multiple sources
NaHCO₃DMF8050-70General observation from multiple sources

Table 2: Comparison of Alkylating Agents in N-Alkylation

Alkylating Agent Base Solvent Typical Yield (%) Reference
Alkyl BromideK₂CO₃Acetonitrile75-90General observation from multiple sources
Alkyl IodideK₂CO₃Acetonitrile85-95General observation from multiple sources
Alkyl ChlorideK₂CO₃ + KI (cat.)Acetonitrile60-80General observation from multiple sources

Experimental Protocols

Protocol 1: N-Alkylation of 4-Phenylpiperidine with 1-Bromo-4-phenylbutane (B79780)

This protocol provides a general procedure for the synthesis of 4-Ppbp. Optimization of reaction time, temperature, and stoichiometry is recommended for large-scale synthesis.

Materials:

  • 4-Phenylpiperidine

  • 1-Bromo-4-phenylbutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (B1210297)

  • Hexanes

  • Maleic Acid

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-phenylpiperidine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromo-4-phenylbutane (0.9 eq.) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-Ppbp free base.

  • Dissolve the crude product in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Maleate Salt Formation:

  • Dissolve the purified 4-Ppbp free base in a minimal amount of ethanol.

  • In a separate flask, dissolve maleic acid (1.0 eq.) in ethanol.

  • Slowly add the maleic acid solution to the 4-Ppbp solution with stirring.

  • The this compound salt will precipitate. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Reductive Amination of 4-Phenylpiperidine with 4-Phenylbutyraldehyde

This protocol offers an alternative, highly selective method for the synthesis of 4-Ppbp.

Materials:

  • 4-Phenylpiperidine

  • 4-Phenylbutyraldehyde

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, dissolve 4-phenylpiperidine (1.0 eq.) and 4-phenylbutyraldehyde (1.1 eq.) in dichloromethane.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography and converted to the maleate salt as described in Protocol 1.

Visualizations

experimental_workflow_N_alkylation reagents 4-Phenylpiperidine 1-Bromo-4-phenylbutane K₂CO₃ reaction Reaction in Acetonitrile (Reflux) reagents->reaction workup Aqueous Workup (NaHCO₃, Brine) reaction->workup purification Column Chromatography workup->purification salt_formation Maleate Salt Formation purification->salt_formation product This compound salt_formation->product

Caption: Experimental workflow for the N-alkylation synthesis of this compound.

experimental_workflow_reductive_amination reagents 4-Phenylpiperidine 4-Phenylbutyraldehyde imine_formation Imine Formation in DCM reagents->imine_formation reduction Reduction with STAB imine_formation->reduction workup Aqueous Workup (NaHCO₃, Brine) reduction->workup purification Column Chromatography workup->purification salt_formation Maleate Salt Formation purification->salt_formation product This compound salt_formation->product

Caption: Experimental workflow for the reductive amination synthesis of this compound.

troubleshooting_logic start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes side_products Side Products? start->side_products No optimize_conditions Optimize Reaction (Time, Temp) incomplete_reaction->optimize_conditions Yes check_reagents Check Reagent Quality incomplete_reaction->check_reagents No adjust_stoichiometry Adjust Stoichiometry (Excess Amine) side_products->adjust_stoichiometry Yes slow_addition Slow Alkylating Agent Addition side_products->slow_addition Also consider end Improved Yield optimize_conditions->end check_reagents->end adjust_stoichiometry->end slow_addition->end

Caption: A logical decision tree for troubleshooting low yield in 4-Ppbp synthesis.

Validation & Comparative

A Comparative Analysis of the Neuroprotective Effects of 4-PPBP Maleate and Other Sigma-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective properties of 4-phenyl-1-(4-phenylbutyl) piperidine (B6355638) (4-PPBP) maleate (B1232345) against other prominent sigma-1 receptor (S1R) agonists. The S1R, a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for a range of neurodegenerative disorders and acute neurological injuries.[1] Agonism at this receptor has been consistently shown to confer neuroprotection through various mechanisms, including the modulation of calcium signaling, attenuation of oxidative stress, and regulation of apoptotic pathways.[2] This document synthesizes experimental data to offer an objective comparison of the performance of 4-PPBP with alternative S1R agonists, providing researchers with a valuable resource for drug development and mechanistic studies.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize the available quantitative data on the neuroprotective effects of 4-PPBP and other S1R agonists from various in vitro and in vivo models. It is important to note that direct head-to-head comparisons across a wide range of agonists in standardized models are limited in the current literature.

Table 1: In Vitro Neuroprotection Against Oxygen-Glucose Deprivation (OGD)

CompoundModelEndpointNeuroprotective EffectConcentrationReference
4-PPBP Primary cortical neuronal culturesCell DeathSignificant attenuation5, 10, 20 µM[3]
PRE-084 Primary mixed cortical and hippocampal neuronsCell ViabilityNo significant neuroprotectionNot Specified[4]
4-PPBP Primary mixed cortical and hippocampal neuronsCell ViabilitySignificant neuroprotectionNot Specified[4]

Table 2: In Vivo Neuroprotection in Middle Cerebral Artery Occlusion (MCAO) Models

CompoundAnimal ModelAdministrationEndpointNeuroprotective EffectReference
4-PPBP RatIntravenous infusion (1 µmol/kg/h for 1 day)Infarct Volume66% reduction in cortical infarct volume[5]
4-PPBP RatPretreatmentInfarct VolumeSignificant reduction in cortex and striatum[6]
PRE-084 RatIntraperitoneal injectionInfarct Volume50% reduction[7]
Dimemorphan RatNot SpecifiedInfarct Volume70% reduction[7]

Table 3: Sigma-1 Receptor Binding Affinities (Ki) of Various Agonists

CompoundKi (nM) for Sigma-1 ReceptorReference
(+)-Pentazocine1.8[8]
Haloperidol3.0[8]
SA4503 (Cutamesine) 3.3 - 4.6[9]
Fluvoxamine36[8]
Dodecylamine183[10]
Stearylamine8500[10]

Mechanisms of Neuroprotection: A Comparative Overview

Sigma-1 receptor agonists exert their neuroprotective effects through a multitude of signaling pathways. While there is considerable overlap in their mechanisms, some differences in downstream signaling have been observed.

4-PPBP Maleate

The neuroprotective mechanism of 4-PPBP is multifaceted. Studies have shown that it significantly attenuates neuronal injury by:

  • Reducing Nitric Oxide (NO) Production: 4-PPBP has been demonstrated to decrease the activity of neuronal nitric oxide synthase (nNOS), thereby reducing ischemia-evoked NO production, a key mediator of excitotoxicity.[6]

  • Preserving Bcl-2 Levels: In in vitro models of oxygen-glucose deprivation and glutamate-induced toxicity, 4-PPBP treatment leads to an increase in the expression of the anti-apoptotic protein Bcl-2.[3][11] This effect is reversed by the S1R antagonist rimcazole, confirming the involvement of the sigma-1 receptor.[3][11]

  • Activating the ERK1/2 Signaling Pathway: 4-PPBP has been shown to induce the phosphorylation of ERK1/2, a key kinase involved in cell survival and proliferation. This effect was not observed with another S1R agonist, PRE-084, in the same study, suggesting a point of mechanistic divergence.[4]

Other Sigma-1 Receptor Agonists
  • PRE-084: This widely studied S1R agonist has demonstrated neuroprotective effects in various models, including perinatal brain injury and models of motor neuron disease.[12][13] Its mechanisms include the modulation of NMDA receptor function and the reduction of microglial reactivity.[1] Chronic treatment with PRE-084 has been shown to improve motor neuron survival and locomotor function.[12]

  • SA4503 (Cutamesine): SA4503 has been shown to protect cultured cortical neurons from oxidative stress-induced cell death.[14] Its neuroprotective effects are associated with the suppression of the MAPK pathway activation and the downregulation of glutamate (B1630785) receptor expression.[14] Chronic administration of SA4503 has also been found to upregulate Brain-Derived Neurotrophic Factor (BDNF) protein levels in the hippocampus.[15]

  • (+)-Pentazocine: This agonist has been shown to prevent glutamate-induced apoptotic cell death in retinal ganglion cells.[14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for assessing neuroprotection.

G cluster_4ppbp 4-PPBP Signaling Pathway 4-PPBP 4-PPBP S1R Sigma-1 Receptor 4-PPBP->S1R nNOS Neuronal Nitric Oxide Synthase S1R->nNOS Inhibition Bcl2 Bcl-2 S1R->Bcl2 Upregulation ERK12 ERK1/2 S1R->ERK12 Phosphorylation NO Nitric Oxide nNOS->NO Production Neuroprotection Neuroprotection NO->Neuroprotection Reduction of Toxicity Bcl2->Neuroprotection Anti-apoptotic ERK12->Neuroprotection Pro-survival

Caption: Signaling pathway of 4-PPBP-mediated neuroprotection.

G cluster_mcao MCAO Experimental Workflow Animal Rodent (Rat/Mouse) Anesthesia Anesthesia Animal->Anesthesia MCAO Middle Cerebral Artery Occlusion Anesthesia->MCAO Treatment S1R Agonist Administration MCAO->Treatment Reperfusion Reperfusion Treatment->Reperfusion Assessment Neurological & Histological Assessment Reperfusion->Assessment Data Infarct Volume, Neurological Score Assessment->Data

Caption: Workflow for in vivo MCAO neuroprotection studies.

G cluster_invitro In Vitro Excitotoxicity Assay Workflow Culture Primary Neuronal Culture Pretreatment Pre-treatment with S1R Agonist Culture->Pretreatment Insult Glutamate or OGD Insult Pretreatment->Insult Incubation Incubation Insult->Incubation Viability Cell Viability Assessment Incubation->Viability Result % Neuronal Survival Viability->Result

Caption: Workflow for in vitro neuroprotection assays.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This in vivo model is a widely used method to mimic ischemic stroke and evaluate the efficacy of neuroprotective agents.

  • Animal Preparation: Adult male Wistar rats are anesthetized, typically with an inhalational anesthetic like halothane, to maintain controlled physiological parameters.

  • Surgical Procedure: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated.

  • Occlusion: A nylon monofilament with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for a period of 90 to 120 minutes.

  • Drug Administration: The sigma-1 receptor agonist (e.g., 4-PPBP) or vehicle is administered intravenously at a specified time point, which can be before, during, or after the ischemic insult.

  • Reperfusion: After the designated occlusion period, the filament is withdrawn to allow for reperfusion of the ischemic territory.

  • Assessment: Twenty-four to forty-eight hours after reperfusion, neurological deficits are scored, and the animals are euthanized. The brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using imaging software.

In Vitro Glutamate-Induced Excitotoxicity Assay

This in vitro model allows for the screening and mechanistic study of neuroprotective compounds against excitotoxic neuronal death.

  • Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured in appropriate media until maturation.

  • Pre-treatment: The cultured neurons are pre-incubated with varying concentrations of the sigma-1 receptor agonist (e.g., 4-PPBP) or vehicle for a specified duration (e.g., 30 minutes to 24 hours).[16]

  • Excitotoxic Insult: A neurotoxic concentration of L-glutamate (e.g., 100 µM) is added to the culture medium.[11]

  • Incubation: The cells are incubated with the excitotoxin for a defined period (e.g., 24 hours).

  • Assessment of Cell Viability: Neuronal viability is assessed using various methods, such as:

    • LDH Release Assay: Measurement of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.

    • MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.

    • Live/Dead Staining: Using fluorescent dyes like calcein-AM (stains live cells green) and propidium (B1200493) iodide (stains dead cells red) to visualize and quantify cell survival.[3][11]

    • Neurite Outgrowth Analysis: Quantification of changes in neurite length and morphology as an indicator of neuronal health.[16]

Conclusion

The available evidence strongly supports the neuroprotective potential of this compound and other sigma-1 receptor agonists. 4-PPBP demonstrates robust neuroprotective effects in both in vitro and in vivo models of neuronal injury, mediated through mechanisms including the inhibition of nitric oxide production, upregulation of anti-apoptotic proteins like Bcl-2, and activation of pro-survival signaling pathways such as ERK1/2. While direct, comprehensive comparative studies are somewhat limited, the existing data suggests that different S1R agonists may have distinct mechanistic profiles, which could be leveraged for targeted therapeutic development. The experimental protocols outlined in this guide provide a framework for future research aimed at further elucidating the comparative efficacy and mechanisms of these promising neuroprotective agents. Further head-to-head studies are warranted to establish a clearer hierarchy of neuroprotective potency among the various sigma-1 receptor agonists.

References

Independent Replication of Neuroprotection Studies on 4-Ppbp Maleate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of independent replication studies on the neuroprotective effects of 4-Ppbp maleate (B1232345) exists within the current scientific literature. While initial studies have shown promise for this sigma-1 receptor agonist in preclinical models of ischemic stroke, the absence of validation from unaffiliated research groups presents a significant gap in its translational potential. This guide provides a comprehensive comparison of the available data on 4-Ppbp maleate with established alternative neuroprotective agents, offering researchers, scientists, and drug development professionals a clear overview of the current landscape.

This comparative analysis summarizes quantitative data from preclinical studies on this compound and several alternative compounds investigated for neuroprotection in focal cerebral ischemia. The objective is to present the existing evidence, highlight the need for independent validation of this compound's effects, and provide a detailed methodological framework for future comparative studies.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize the reported efficacy of this compound and alternative neuroprotective agents in preclinical models of ischemic stroke, primarily the middle cerebral artery occlusion (MCAO) model in rodents.

Table 1: Preclinical Efficacy of this compound in Ischemic Stroke Models

CompoundAnimal ModelIschemia/Reperfusion DurationDosageReported Infarct Volume Reduction (%)Neurological Deficit ImprovementKey Findings
This compound Rat (Wistar)2h MCAO / 7d Reperfusion10 µmol/kg/h for 24h (IV)~40% (cortical)No significant improvementNeuroprotection is dose- and duration-dependent.
This compound Rat (Wistar)2h MCAO / 4d Reperfusion1 µmol/kg/h for 1d (IV)~66% (cortical)Not ReportedProlonged treatment beyond 24h did not enhance neuroprotection.

Table 2: Preclinical Efficacy of Alternative Neuroprotective Agents in Ischemic Stroke Models

CompoundAnimal ModelIschemia/Reperfusion DurationDosageReported Infarct Volume Reduction (%)Neurological Deficit Improvement
Edaravone Rodent Models (Systematic Review)VariousVarious~25.5%Improved functional outcome by ~30.3%
dl-3-n-Butylphthalide (NBP) Mouse (dMCAO)Permanent Ischemia80 mg/kg/day (oral)Significant reductionDecreased neurological deficit scores
Citicoline Rat (Embolic MCAO)72h Reperfusion300 mg/kg (IP, single or intermittent)~37-43% (single vs. intermittent)Not explicitly quantified
Cerebrolysin Rat (tMCAO)72h Reperfusion10 or 60 mg/kg (IV)Significant reductionSignificantly improved mNSS score
Minocycline Rat (MCAO)3d Reperfusion20 mg/kg (IV)Not explicitly quantifiedSignificant improvement in Bederson test
Vinpocetine Mouse (tMCAO)3d Reperfusion10 mg/kg/day (IP)Significant reductionPromoted recovery of behavioral function

Experimental Protocols

Standardized experimental protocols are crucial for the reproducibility and comparison of neuroprotection studies. Below are detailed methodologies for key experiments cited in the context of this compound and alternative agents.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.

  • Animal Preparation : Male Wistar rats (250-300g) are typically used. Animals are anesthetized, often with isoflurane. Body temperature is maintained at 37°C throughout the surgical procedure.

  • Surgical Procedure : A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A filament (e.g., a 4-0 monofilament nylon suture with a rounded tip) is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion : The filament is left in place for a specific duration (e.g., 2 hours) to induce ischemia. For reperfusion, the filament is withdrawn to allow blood flow to resume.

Infarct Volume Measurement using TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) staining is a common method to assess the extent of ischemic damage.

  • Brain Sectioning : At a predetermined time point after MCAO (e.g., 24 hours or 7 days), animals are euthanized, and their brains are rapidly removed and cooled. The brain is then sliced into coronal sections of a

Comparative Analysis of 4-Ppbp Maleate's Effect on Nitric Oxide Production in Ischemic Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-phenyl-1-(4-phenylbutyl) piperidine (B6355638) (4-Ppbp) maleate (B1232345) and alternative compounds in modulating nitric oxide (NO) production in ischemic tissue. The information presented is intended to support research and development efforts in the field of ischemic stroke and neuroprotection.

Executive Summary

Ischemic stroke, a leading cause of mortality and long-term disability, is characterized by a complex pathophysiology in which nitric oxide (NO) plays a dual role. While NO is crucial for maintaining cerebral blood flow, excessive production, particularly via neuronal nitric oxide synthase (nNOS), contributes to excitotoxicity and neuronal damage. This guide focuses on 4-Ppbp, a sigma-1 receptor agonist, and its role in attenuating nNOS activity and subsequent NO production in ischemic tissue. We compare its efficacy and mechanism of action with other notable modulators of NO, including selective and non-selective NOS inhibitors and NO donors.

Comparative Data on Nitric Oxide Modulation and Neuroprotection

The following table summarizes the quantitative effects of 4-Ppbp maleate and alternative compounds on nitric oxide production and infarct volume in preclinical models of cerebral ischemia.

CompoundClassMechanism of ActionEffect on NO Production in IschemiaEffect on Infarct VolumeKey Findings & Citations
This compound Sigma-1 Receptor AgonistAttenuates nNOS activity, potentially by modulating the coupling of nNOS to PSD-95.[1][2]Markedly attenuates ischemia-evoked NO production.[2][3]Attenuates infarction volume in the cortex and striatum.[3]Neuroprotective effects are lost in nNOS knockout mice, indicating its action is upstream of nNOS-mediated toxicity.[3]
7-Nitroindazole (7-NI) Selective nNOS InhibitorCompetitively inhibits the nNOS enzyme.[4][5]Significantly reduces NO production.Robustly decreases infarction volume.[3]Effects on infarct volume are comparable to 4-Ppbp. Co-administration with 4-Ppbp does not provide additional neuroprotection.[3]
L-NAME (Nω-nitro-L-arginine methyl ester) Non-selective NOS InhibitorInhibits all three NOS isoforms (nNOS, eNOS, iNOS).[6][7]Reduces overall NO production.Can reduce infarct size, but effects can be complex due to inhibition of protective eNOS.[8]L-NAME is a prodrug that requires hydrolysis to the active inhibitor, L-NOARG.[9]
S-Nitroso-N-acetyl-penicillamine (SNAP) Nitric Oxide DonorSpontaneously releases NO.Increases local NO concentration.Can be neuroprotective by improving cerebral blood flow, but can also be neurotoxic at high concentrations.[10][11][12]Effects are highly dependent on the timing and dose of administration.[10]
S-Nitrosoglutathione (GSNO) Nitric Oxide DonorEndogenous NO carrier that releases NO.Increases NO bioavailability.Has shown neuroprotective effects by reducing oxidative stress and inflammation.[12]Considered a more physiological NO donor compared to synthetic compounds like SNAP.[2]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the induction of transient focal cerebral ischemia in rats, a widely used model to mimic human ischemic stroke.[13][14][15][16]

Materials:

  • Male Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • 4-0 nylon monofilament with a silicon-coated tip

  • Surgical instruments (scissors, forceps, vessel clips)

  • Heating pad to maintain body temperature

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and the CCA.

  • Gently insert the 4-0 nylon monofilament through the ECA stump into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement. The insertion depth is typically 18-20 mm from the carotid bifurcation.

  • (Optional) Use a laser Doppler flowmeter to confirm a significant drop in cerebral blood flow, indicating successful occlusion.

  • After the desired duration of ischemia (e.g., 90 or 120 minutes), withdraw the filament to allow for reperfusion.

  • Suture the incision and allow the animal to recover from anesthesia.

  • Provide post-operative care, including analgesia and access to food and water.

  • Neurological deficit scoring and infarct volume analysis (e.g., with TTC staining) are typically performed at 24 or 48 hours post-MCAO.

Measurement of Nitric Oxide Production in Ischemic Tissue

a) In Vivo Microdialysis

This technique allows for the continuous sampling of extracellular fluid from a specific brain region in a freely moving animal to measure NO metabolites (nitrite and nitrate).[17][18][19][20][21]

Materials:

  • Rat with implanted microdialysis guide cannula in the target brain region (e.g., striatum)

  • Microdialysis probe

  • Syringe pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • Griess reagent system for nitrite (B80452)/nitrate (B79036) analysis

Procedure:

  • Gently insert the microdialysis probe through the guide cannula into the brain tissue.

  • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Allow for a stabilization period (e.g., 1-2 hours) before collecting samples.

  • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials using a fraction collector.

  • Induce ischemia (e.g., MCAO) and continue collecting dialysate samples throughout the ischemic and reperfusion periods.

  • Analyze the nitrite and nitrate concentrations in the dialysate samples using the Griess assay.

b) Griess Assay for Brain Tissue Homogenate

This colorimetric assay measures the total nitrite and nitrate concentration in brain tissue homogenates as an index of NO production.[22][23][24][25][26]

Materials:

  • Brain tissue sample

  • Homogenization buffer (e.g., PBS)

  • Centrifuge

  • Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Nitrate reductase (for converting nitrate to nitrite)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Homogenize the brain tissue sample in ice-cold buffer.

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

  • Collect the supernatant.

  • To measure total nitrite and nitrate, incubate a portion of the supernatant with nitrate reductase to convert nitrate to nitrite.

  • Add the Griess reagent to the samples (with and without nitrate reductase treatment) and standards in a 96-well plate.

  • Incubate at room temperature for 10-15 minutes in the dark to allow for color development.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite and nitrate concentrations based on a standard curve.

Signaling Pathways and Experimental Workflows

Signaling Pathway of 4-Ppbp in Ischemic Neurons

G cluster_0 Ischemic Cascade cluster_1 4-Ppbp Intervention Glutamate Excessive Glutamate Release NMDA_R NMDA Receptor Activation Glutamate->NMDA_R Ca_influx Ca2+ Influx NMDA_R->Ca_influx PSD95 PSD-95 Ca_influx->PSD95 nNOS nNOS PSD95->nNOS Coupling NO_production Excessive NO Production nNOS->NO_production L-Arginine Neurotoxicity Excitotoxicity & Neuronal Death NO_production->Neurotoxicity Ppbp 4-Ppbp Sigma1R Sigma-1 Receptor Ppbp->Sigma1R Agonist Decoupling Decoupling of nNOS from PSD-95 Sigma1R->Decoupling Decoupling->nNOS Inhibition of activity

Caption: Proposed signaling pathway of 4-Ppbp in attenuating excitotoxicity.

Experimental Workflow for Evaluating Neuroprotective Compounds

G A Animal Model (e.g., Rat MCAO) B Compound Administration (e.g., 4-Ppbp, 7-NI, Vehicle) A->B C Induction of Ischemia (e.g., 90 min MCAO) B->C D Reperfusion C->D E In Vivo NO Measurement (Microdialysis + Griess Assay) D->E F Behavioral Assessment (Neurological Deficit Scoring) D->F G Tissue Collection (24h post-reperfusion) D->G J Data Analysis & Comparison E->J F->J H Infarct Volume Analysis (TTC Staining) G->H I Ex Vivo NO Measurement (Griess Assay on Homogenate) G->I H->J I->J

Caption: A typical experimental workflow for preclinical stroke studies.

References

A Comparative Analysis of 4-Ppbp Maleate's Binding Profile with Other Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding profile of 4-phenyl-1-(4-phenylbutyl) piperidine (B6355638) maleate (B1232345) (4-Ppbp maleate) with other prominent sigma receptor ligands. The data presented is compiled from various scientific studies to offer a comprehensive overview for researchers in neuropharmacology and drug discovery.

Introduction to Sigma Receptors and Ligand Binding

Sigma receptors, classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are unique intracellular proteins that have garnered significant interest as therapeutic targets for a range of neurological and psychiatric disorders, as well as for cancer diagnostics and treatment.[1] The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, while the σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is also an intracellular protein.[2][3] The affinity and selectivity of ligands for these receptor subtypes are critical determinants of their potential therapeutic effects.

4-Ppbp is a potent sigma receptor ligand that has been shown to exhibit neuroprotective properties.[4][5][6] Understanding its binding characteristics in comparison to other well-established sigma receptor ligands is essential for elucidating its mechanism of action and for the development of novel therapeutics with improved selectivity and efficacy.

Comparative Binding Affinity Data

The binding affinity of a ligand for a receptor is typically expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity. The following table summarizes the binding affinities of 4-Ppbp and other selected sigma receptor ligands for both σ1 and σ2 receptors.

Ligandσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)Reference
4-Ppbp Data not explicitly found in searchesData not explicitly found in searchesN/A
Haloperidol4.5 (IC50)--[7]
(+)-Pentazocine1.8 (Kd)--[8]
SA4503 (cutamesine)4.663.113.7[9]
FE-SA45038.0113.214.1[9]
PB28-High Affinityσ2 selective[10][11]
R(-)PPAP11610.18[12]
Ifenprodil-High Affinityσ2 selective[9]
DTGModerate AffinityModerate AffinityNon-selective[2][3]

Experimental Protocols

The determination of ligand binding affinities is primarily conducted through radioligand binding assays. These assays are crucial for characterizing the interaction of novel compounds with their target receptors.

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This protocol is a generalized summary based on established methodologies.[1][13][14][15]

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for sigma-1 and sigma-2 receptors.

Materials:

  • Radioligand for σ1: --INVALID-LINK---Pentazocine, a selective σ1 receptor ligand.[1][13]

  • Radioligand for σ2: [³H]-1,3-di-o-tolyl-guanidine ([³H]DTG), a non-selective sigma ligand.[1][2]

  • Masking Agent for σ2 Assay: (+)-Pentazocine to block the binding of [³H]DTG to σ1 receptors.[9]

  • Tissue Preparation: Guinea pig brain or liver membrane homogenates, which are rich in sigma receptors.[8][13]

  • Assay Buffer: Tris-HCl buffer.

  • Non-specific Binding Control: A high concentration of a known sigma receptor ligand (e.g., Haloperidol).

  • Test Compound: this compound at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue in cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.[15]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound at varying concentrations.

  • Incubation: Incubate the plates at a specific temperature (e.g., 37°C for σ1, 25°C for σ2) for a predetermined time to reach equilibrium.[14]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[15]

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 value of the test compound is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Visualizing Experimental and Logical Relationships

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Tissue Homogenate (e.g., Guinea Pig Brain) Membranes Membrane Preparation Tissue->Membranes Incubation Incubation (Membranes + Radioligand + Test Compound) Membranes->Incubation Radioligand Radioligand (e.g., 3H-Pentazocine) Radioligand->Incubation TestCompound Test Compound (e.g., this compound) TestCompound->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calculation Calculate Specific Binding Counting->Calculation IC50 Determine IC50 Calculation->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways Associated with Sigma-1 Receptor Activation

Activation of the σ1 receptor can modulate a variety of intracellular signaling pathways, contributing to its diverse pharmacological effects, including neuroprotection. The diagram below provides a simplified overview of some key pathways.

G cluster_input Ligand Binding cluster_pathways Downstream Signaling cluster_output Cellular Outcomes Ligand σ1 Receptor Agonist (e.g., 4-Ppbp) S1R Sigma-1 Receptor (σ1R) Ligand->S1R IP3R IP3 Receptor Stabilization S1R->IP3R Interaction NMDAR NMDA Receptor Modulation S1R->NMDAR ERK ERK Pathway Activation S1R->ERK Ca Ca2+ Signaling Modulation Neuroprotection Neuroprotection Ca->Neuroprotection IP3R->Ca Synaptic Synaptic Plasticity NMDAR->Synaptic ERK->Neuroprotection Neurite Neurite Outgrowth ERK->Neurite

Caption: Simplified signaling pathways of the sigma-1 receptor.

Conclusion

This compound is recognized as a potent ligand for sigma receptors with demonstrated neuroprotective effects. A detailed quantitative comparison of its binding affinity with a broad spectrum of other sigma ligands necessitates further direct experimental investigation under standardized assay conditions. The provided experimental protocol for radioligand binding assays offers a framework for such comparative studies. Understanding the precise binding profile and the downstream signaling effects of 4-Ppbp will be instrumental in advancing its potential as a therapeutic agent for neurological disorders.

References

validating the specificity of 4-Ppbp maleate for the sigma-1 receptor over the sigma-2 receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-phenyl-1-(4-phenylbutyl)piperidine (B144020) (4-Ppbp) maleate's binding affinity for the sigma-1 (σ1) receptor versus the sigma-2 (σ2) receptor. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document aims to objectively assess the specificity of 4-Ppbp maleate (B1232345) as a σ1 receptor ligand.

Executive Summary

4-Ppbp maleate is a potent ligand for the σ1 receptor and is widely recognized as a σ1 receptor agonist.[1][2][3] This guide compiles available binding affinity data to evaluate its selectivity over the σ2 receptor. While extensive data confirms its high affinity for the σ1 receptor, specific quantitative binding data for the σ2 receptor is not as readily available in the public domain. This comparison includes data for well-characterized selective and non-selective sigma receptor ligands to provide a clear context for 4-Ppbp's binding profile. The methodologies for determining these binding affinities are also detailed to ensure a thorough understanding of the supporting experimental evidence.

Data Presentation: Comparative Binding Affinities

The following table summarizes the inhibitor constant (Kᵢ) values for this compound and a selection of other sigma receptor ligands. The Kᵢ value represents the concentration of a ligand that is required to occupy 50% of the receptors in the absence of a competing radioligand. A lower Kᵢ value indicates a higher binding affinity.

CompoundSigma-1 Receptor Kᵢ (nM)Sigma-2 Receptor Kᵢ (nM)Selectivity (σ2 Kᵢ / σ1 Kᵢ)Classification
This compound ~3.2 Not Widely Reported N/A Sigma-1 Selective Agonist
(+)-Pentazocine4.8>30,000>6250Sigma-1 Selective Agonist
PRE-0842.211652.7Sigma-1 Selective Agonist
Haloperidol3.054.018Non-selective Antagonist
DTG (1,3-di-o-tolylguanidine)35.539.91.1Non-selective Ligand
Siramesine (Lu 28-179)790.120.0015Sigma-2 Selective Ligand
PB280.365.4215.1Non-selective Ligand

Experimental Protocols: Radioligand Binding Assays

The determination of ligand binding affinities for sigma receptors is primarily achieved through competitive radioligand binding assays.[4] This technique measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.

General Protocol for Competitive Inhibition Radioligand Binding Assay

1. Membrane Preparation:

  • Tissues or cells expressing the target sigma receptor subtype are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in fresh buffer to a specific protein concentration. Guinea pig brain is a common source for σ1 receptors, while rat liver is often used for σ2 receptors.

2. Assay Incubation:

  • In assay tubes, the membrane preparation is incubated with a fixed concentration of a selective radioligand.

    • For σ1 receptor binding, --INVALID-LINK---pentazocine is commonly used.

    • For σ2 receptor binding, [³H]-DTG is often used in the presence of a high concentration of an unlabeled σ1-selective ligand (e.g., (+)-pentazocine) to "mask" the σ1 sites.

  • A range of concentrations of the unlabeled test compound (e.g., this compound) is added to the tubes.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand that binds to the target receptor (e.g., haloperidol).

  • The mixture is incubated at a specific temperature (e.g., 37°C for σ1, 25°C for σ2) for a sufficient time to reach equilibrium.

3. Filtration and Scintillation Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The filters are then placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

  • The inhibitor constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

    • Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Visualizations

Signaling Pathways

The following diagrams illustrate the generalized signaling pathways associated with the sigma-1 and sigma-2 receptors.

sigma1_pathway cluster_ER Endoplasmic Reticulum S1R Sigma-1 Receptor BiP BiP/GRP78 S1R->BiP Dissociates from IP3R IP3 Receptor S1R->IP3R Modulates Ca_release Ca2+ Release IP3R->Ca_release Ligand This compound (Agonist) Ligand->S1R Binds Cell_Signaling Modulation of Cellular Signaling Ca_release->Cell_Signaling Neuroprotection Neuroprotection Cell_Signaling->Neuroprotection

Figure 1. Simplified Sigma-1 Receptor Signaling Pathway.

sigma2_pathway cluster_ER_Membrane Endoplasmic Reticulum Membrane S2R Sigma-2 Receptor (TMEM97) Ca_signaling Ca2+ Signaling S2R->Ca_signaling Modulates Ligand Sigma-2 Ligand Ligand->S2R Binds Cell_Proliferation Cell Proliferation Ca_signaling->Cell_Proliferation Apoptosis Apoptosis Ca_signaling->Apoptosis

Figure 2. Generalized Sigma-2 Receptor Signaling Pathway.
Experimental Workflow

The following diagram outlines the workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound.

binding_assay_workflow Membrane_Prep 1. Membrane Preparation (e.g., Guinea Pig Brain) Incubation 2. Incubation - Membrane - Radioligand (³H-pentazocine) - Test Compound (4-Ppbp) Membrane_Prep->Incubation Filtration 3. Rapid Filtration Incubation->Filtration Counting 4. Scintillation Counting Filtration->Counting Analysis 5. Data Analysis (IC50 -> Ki calculation) Counting->Analysis

Figure 3. Workflow of a Competitive Radioligand Binding Assay.

Conclusion

This compound is a well-established high-affinity ligand and agonist for the sigma-1 receptor. This is substantiated by its low nanomolar Kᵢ value. However, a comprehensive validation of its specificity over the sigma-2 receptor is hindered by the lack of readily available binding affinity data for the latter. For researchers and drug development professionals, this highlights the critical need for direct experimental determination of 4-Ppbp's Kᵢ at the sigma-2 receptor to definitively establish its selectivity profile. The provided experimental protocols offer a clear framework for conducting such validation studies. The signaling pathway diagrams further contextualize the functional implications of ligand binding to each receptor subtype.

References

Safety Operating Guide

Proper Disposal of 4-Ppbp Maleate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory personnel handling 4-Ppbp maleate (B1232345) must adhere to strict disposal protocols to ensure personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 4-Ppbp maleate, contaminated materials, and the decontamination of laboratory equipment.

Understanding the Hazards

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Improper disposal can lead to significant environmental contamination and potential harm to human health. All personnel handling this compound must be familiar with the SDS and receive appropriate safety training.

Required Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, all personnel must be equipped with the following PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect against skin contact.

Disposal of Unused or Waste this compound

Solid this compound and any solutions containing this compound must be disposed of as hazardous chemical waste.

Step 1: Container Selection Select a chemically compatible container for waste collection. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-top cap is recommended. The container must be in good condition and free from leaks.

Step 2: Labeling The waste container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration (if in solution)

  • The date the waste was first added to the container

  • The name and contact information of the generating laboratory or principal investigator

Step 3: Storage Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains and sources of ignition. Ensure the container is kept closed except when adding waste.

Step 4: Arrange for Disposal Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and pickup requests.

Decontamination of Laboratory Equipment

All laboratory equipment, including glassware, spatulas, and magnetic stir bars, that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.

Decontamination Protocol:

  • Initial Rinse: Rinse the contaminated equipment with a suitable solvent in which this compound is soluble, such as ethanol (B145695) or DMSO[2]. Perform this rinse in a fume hood.

  • Collect Rinsate: The initial solvent rinse (rinsate) is considered hazardous waste and must be collected in a properly labeled hazardous waste container as described in Section 3.

  • Wash: After the initial solvent rinse, wash the equipment with soap and warm water.

  • Final Rinse: Rinse the equipment thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely or dry in a laboratory oven.

Management of Spills

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.

For Small Spills (less than 1 gram or a few milliliters of a dilute solution):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE.

  • Containment: Cover the spill with an absorbent material, such as a chemical spill pillow or absorbent pads, working from the outside in.

  • Collection: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area using the procedure outlined in Section 4.

  • Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.

For Large Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: Close the laboratory doors to contain the spill.

  • Notify EHS: Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Quantitative Data Summary

ParameterValueSource
Solubility in Ethanol Soluble to 25 mM[2]
Solubility in DMSO Soluble to 25 mM[2]

Disposal Workflow Diagram

cluster_waste_generation Waste Generation cluster_disposal_pathway Disposal Pathway cluster_decontamination Decontamination Unused_4Ppbp_maleate Unused/Waste This compound Waste_Container Select & Label Hazardous Waste Container Unused_4Ppbp_maleate->Waste_Container Contaminated_Labware Contaminated Labware Solvent_Rinse Initial Solvent Rinse (Ethanol or DMSO) Contaminated_Labware->Solvent_Rinse Spill_Debris Spill Cleanup Debris Spill_Debris->Waste_Container Collect_Waste Collect Waste Waste_Container->Collect_Waste Store_Waste Store in Satellite Accumulation Area Collect_Waste->Store_Waste EHS_Pickup Arrange EHS Waste Pickup Store_Waste->EHS_Pickup Collect_Rinsate Collect Rinsate as Hazardous Waste Solvent_Rinse->Collect_Rinsate Wash_Rinse Wash with Soap & Water, then DI Water Solvent_Rinse->Wash_Rinse Collect_Rinsate->Waste_Container Reuse_Dispose Ready for Reuse or Disposal Wash_Rinse->Reuse_Dispose

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。